5,8-dibromo-2-methylquinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6Br2N2 |
|---|---|
Molecular Weight |
301.96 g/mol |
IUPAC Name |
5,8-dibromo-2-methylquinoxaline |
InChI |
InChI=1S/C9H6Br2N2/c1-5-4-12-8-6(10)2-3-7(11)9(8)13-5/h2-4H,1H3 |
InChI Key |
NZCACLVTYSVXRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2N=C1)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5,8-dibromo-2-methylquinoxaline: Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and biological activity of 5,8-dibromo-2-methylquinoxaline. This compound has emerged as a molecule of interest, particularly for its potent inhibitory effects on Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component in stress-induced signaling pathways. This document consolidates available data on its physicochemical characteristics, synthesis, and biological evaluation, offering a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Properties
This compound is a halogenated heterocyclic compound. Its core structure consists of a quinoxaline ring system, which is a fusion of a benzene ring and a pyrazine ring, substituted with two bromine atoms at positions 5 and 8, and a methyl group at position 2.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, many of the listed properties are computed.
| Property | Value | Source |
| Molecular Formula | C₉H₆Br₂N₂ | PubChem[1] |
| Molecular Weight | 301.96 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | White solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Computed XLogP3 | 3.5 | PubChem[1] |
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of this compound.
¹H NMR (400 MHz, CDCl₃): [2]
-
δ 8.84 (s, 1H)
-
δ 7.91 (dd, J = 19.2, 8.0 Hz, 2H)
-
δ 2.89 (s, 3H)
¹³C NMR (101 MHz, CDCl₃): [2]
-
δ 155.96
-
δ 147.22
-
δ 140.86
-
δ 139.70
-
δ 133.69
-
δ 132.66
-
δ 123.84
-
δ 123.44
-
δ 22.80
Synthesis
The synthesis of this compound can be achieved through the condensation of a substituted diamine with a dicarbonyl compound. A recently reported method involves the reaction of a bisubstituted phenylenediamine derivative with methylglyoxal.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general scheme for the synthesis of substituted quinoxalines.
Materials:
-
3,6-Dibromobenzene-1,2-diamine
-
Methylglyoxal (40% in water)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 3,6-dibromobenzene-1,2-diamine in tetrahydrofuran (THF).
-
To this solution, add methylglyoxal dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield this compound as a pure white solid.[2]
Biological Activity and Drug Development Potential
Quinoxaline derivatives are known to exhibit a wide range of biological activities. This compound has been specifically identified as a potent inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).
ASK1 Inhibition
ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in cellular stress responses.[3] Under conditions of oxidative stress, endoplasmic reticulum stress, or calcium influx, ASK1 becomes activated and initiates a signaling cascade that leads to the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs).[3] This pathway is implicated in apoptosis, inflammation, and fibrosis.
This compound has been shown to be an effective inhibitor of ASK1, with a reported IC₅₀ value of 30.17 nM.[2]
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in normal human liver LO2 cells. The compound demonstrated good safety in these cells, with cell survival rates greater than 80% at various concentrations, and notably higher survival rates than the known ASK1 inhibitor GS-4997 at a concentration of 0.4 μM.[2]
Signaling Pathway
The inhibitory action of this compound on ASK1 interrupts a critical stress-response signaling pathway. The diagram below illustrates the canonical ASK1 signaling cascade.
Caption: The ASK1 signaling cascade initiated by cellular stress and its inhibition by this compound.
Experimental Protocols
General Synthesis of Quinoxaline Derivatives
The following is a general and widely used method for the synthesis of quinoxaline derivatives, which can be adapted for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of quinoxaline derivatives.
Cytotoxicity Assessment (CCK-8 Assay)
Cell Line:
-
Human normal liver LO2 cells
Method:
-
Seed LO2 cells in 96-well plates at an appropriate density and culture for 24 hours.
-
Treat the cells with varying concentrations of this compound and a reference compound (e.g., GS-4997) for a specified duration.
-
After the treatment period, add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Conclusion
This compound is a promising scaffold for the development of novel therapeutics, particularly for diseases driven by ASK1-mediated stress signaling. Its potent inhibitory activity and favorable preliminary safety profile warrant further investigation. This guide provides a foundational repository of its known chemical and biological properties to aid in future research and development efforts. Further studies are required to determine its experimental physicochemical properties, optimize its synthesis, and fully elucidate its mechanism of action and therapeutic potential in various disease models.
References
5,8-Dibromo-2-methylquinoxaline: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 5,8-dibromo-2-methylquinoxaline, a halogenated derivative of the quinoxaline heterocyclic system. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development, offering a centralized resource on its molecular structure, chemical identity, and potential applications based on the known activities of the broader quinoxaline class.
Molecular Structure and IUPAC Nomenclature
The chemical entity of interest is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] Its molecular structure consists of a quinoxaline core, which is a bicyclic system comprising a benzene ring fused to a pyrazine ring. In this specific derivative, bromine atoms are substituted at positions 5 and 8 of the bicyclic framework, and a methyl group is attached at position 2.
Molecular Formula: C₉H₆Br₂N₂[1]
The structure is unambiguously defined by its SMILES notation: CC1=NC2=C(C=CC(=C2N=C1)Br)Br.[1]
Physicochemical Properties
A summary of key computed physicochemical properties for this compound is presented in Table 1. These values are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 301.96 g/mol | PubChem[1] |
| Monoisotopic Mass | 299.88977 Da | PubChem[1] |
| Topological Polar Surface Area | 25.8 Ų | PubChem[1] |
| XLogP3 | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Proposed Synthesis Protocol
A potential precursor, 3,6-dibromo-1,2-phenylenediamine, could be reacted with pyruvaldehyde (methylglyoxal) in a suitable solvent like ethanol or acetic acid. This acid-catalyzed condensation-cyclization reaction would likely yield the target compound, this compound.
A related experimental protocol for the synthesis of a similar compound, 5-bromo-8-methylquinoxaline, involves the bromination of 5-methylquinoxaline using N-bromosuccinimide (NBS) in acetonitrile.[2] This suggests an alternative pathway where 2-methylquinoxaline could potentially undergo a di-bromination reaction under specific conditions to yield the desired product, although selectivity could be a challenge.
The proposed primary synthesis workflow is visualized in the diagram below.
References
Physical properties of 5,8-dibromo-2-methylquinoxaline (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the known physical properties of the heterocyclic compound 5,8-dibromo-2-methylquinoxaline, specifically focusing on its melting point and solubility. Despite a thorough review of available scientific literature and chemical databases, specific experimentally determined data for this compound remains limited. This document summarizes the available information on closely related compounds to provide a predictive context for its physicochemical behavior.
Summary of Physical Properties
Due to the absence of direct experimental data for this compound, this section presents data for structurally analogous quinoxaline derivatives. These values can offer an estimation of the expected properties of the target compound.
| Compound | Molecular Formula | Melting Point (°C) | Solubility |
| This compound | C₉H₆Br₂N₂ | Data not available | Data not available |
| 5,8-dibromoquinoxaline | C₈H₄Br₂N₂ | 198-203 (decomposes)[1] | Insoluble in water; Soluble in alcohols, ethers, and ketones.[1] |
| 5,8-dibromo-2,3-diethylquinoxaline | C₁₂H₁₂Br₂N₂ | Data not available | Data not available |
Computed properties for this compound are available in public databases such as PubChem, but these are theoretical calculations and have not been experimentally verified.
Experimental Protocols
Detailed experimental protocols for the determination of the melting point and solubility of this compound are not available in the reviewed literature. However, standard methodologies for these determinations are well-established in organic chemistry.
Melting Point Determination
A standard protocol for melting point determination would involve the following steps:
-
Sample Preparation: A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., a Thiele tube with oil bath or an automated digital instrument) is used.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Solubility Determination
A general procedure for determining the qualitative solubility of a compound like this compound is as follows:
-
Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) would be selected.
-
Procedure: A small, measured amount of the solute (e.g., 10 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a test tube at a controlled temperature (e.g., 25 °C).
-
Observation: The mixture is agitated, and the solubility is observed and categorized (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, techniques such as gravimetric analysis after solvent evaporation or spectroscopic methods (e.g., UV-Vis spectrophotometry) using a calibration curve would be employed.
Logical Relationship of Synthesis
While experimental details for the target compound are scarce, a logical workflow for its synthesis can be inferred from general quinoxaline synthesis methods. The most common route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
References
Spectroscopic and Synthetic Profile of 5,8-dibromo-2-methylquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 5,8-dibromo-2-methylquinoxaline. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide leverages established principles of organic chemistry and spectroscopy, alongside data from structurally related analogs, to present a predictive but scientifically grounded profile of the target molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of known spectra of similar compounds, including 2-methylquinoxaline and various bromo-substituted quinoxaline derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.6 - 8.8 | s | - | H-3 |
| ~7.8 - 8.0 | d | ~8-9 | H-6 or H-7 |
| ~7.6 - 7.8 | d | ~8-9 | H-7 or H-6 |
| ~2.7 - 2.9 | s | - | -CH₃ |
Note: The exact chemical shifts of the aromatic protons (H-6 and H-7) are difficult to predict precisely and are presented as a probable range. The assignment of H-6 and H-7 is interchangeable without further 2D NMR analysis.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~156 - 158 | C-2 |
| ~145 - 147 | C-8a |
| ~142 - 144 | C-3 |
| ~140 - 142 | C-4a |
| ~132 - 134 | C-6 or C-7 |
| ~130 - 132 | C-7 or C-6 |
| ~125 - 127 | C-5 |
| ~123 - 125 | C-8 |
| ~22 - 24 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 2900 - 3000 | Medium | Aliphatic C-H stretch |
| 1600 - 1620 | Medium | C=N stretch |
| 1450 - 1550 | Strong | Aromatic C=C stretch |
| 1000 - 1100 | Strong | C-Br stretch |
| 800 - 850 | Strong | Out-of-plane C-H bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance (%) | Assignment |
| 300, 302, 304 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Isotopic pattern for two Br atoms) |
| 221, 223 | Medium | [M-Br]⁺ |
| 142 | Medium | [M-2Br]⁺ |
Proposed Synthetic Protocol
A plausible and efficient method for the synthesis of this compound involves the condensation of 3,6-dibromo-1,2-phenylenediamine with pyruvaldehyde. This approach is a variation of the well-established synthesis of quinoxalines from o-phenylenediamines and α-dicarbonyl compounds.
Experimental Workflow
Caption: Proposed workflow for the synthesis and characterization of this compound.
Detailed Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3,6-dibromo-1,2-phenylenediamine in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagent: To the stirred solution, add 1.1 equivalents of pyruvaldehyde (as a 40% aqueous solution) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product, this compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Spectroscopic Analysis Logic
The characterization of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques.
Caption: Logical relationship of spectroscopic techniques for structural elucidation.
This logical workflow illustrates how the data from NMR, IR, and Mass Spectrometry are integrated to unequivocally confirm the structure of the synthesized this compound. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
In-Depth Technical Guide: 5,8-dibromo-2-methylquinoxaline
CAS Number: 1197332-33-4
This technical guide provides a comprehensive overview of 5,8-dibromo-2-methylquinoxaline, a halogenated quinoxaline derivative. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's physicochemical properties, a plausible synthetic route, and its potential role as a modulator of the Apoptosis Signal-Regulating Kinase 1 (ASK1) signaling pathway.
Physicochemical and Computed Properties
This compound is a solid organic compound. Its key identifiers and computed physicochemical properties are summarized in the table below. This data is essential for its characterization, handling, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 1197332-33-4 | PubChem[1] |
| Molecular Formula | C₉H₆Br₂N₂ | PubChem[1] |
| Molecular Weight | 301.96 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CC1=NC2=C(C=CC(=C2N=C1)Br)Br | PubChem[1] |
| InChI Key | NZCACLVTYSVXRR-UHFFFAOYSA-N | PubChem[1] |
| Appearance | White solid | Assumed |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.84 (s, 1H), 7.91 (dd, J = 19.2, 8.0 Hz, 2H), 2.89 (s, 3H) | [2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155.96, 147.22, 140.86, 139.70, 133.69, 132.66, 123.84, 123.44, 22.80 | [2] |
Experimental Protocols: Synthesis of this compound
Reaction Scheme:
References
An In-depth Technical Guide to the Health and Safety of 5,8-dibromo-2-methylquinoxaline
Disclaimer: Specific health and safety data for 5,8-dibromo-2-methylquinoxaline, including a comprehensive Safety Data Sheet (SDS) and detailed toxicological studies, are not publicly available. The following guide has been compiled using data for structurally similar compounds, such as quinoxaline and other brominated quinoxaline derivatives. This information should be treated as an estimation of potential hazards and used for preliminary guidance only. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.
Chemical and Physical Properties
The following data for this compound is computationally generated and sourced from PubChem.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₆Br₂N₂ | PubChem[1] |
| Molecular Weight | 301.96 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1197332-33-4 | PubChem[1] |
| Canonical SMILES | CC1=NC2=C(C=CC(=C2N=C1)Br)Br | PubChem[1] |
Hazard Identification and Classification (by Analogy)
The hazard classification for this compound is not officially established. However, based on the GHS classifications of related quinoxaline and aromatic bromine compounds, a potential hazard profile can be inferred. Quinoxaline itself is classified as causing skin, eye, and respiratory irritation.[2][3] Brominated aromatic compounds can also present irritation hazards.[4][5]
Probable GHS Classification (by Analogy)
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |
This table is an estimation based on the hazard profiles of structurally related chemicals and should be used with caution.
Experimental Protocols: Safe Handling and Storage
Given the probable hazard profile, the following protocols are recommended for handling and storing this compound.
3.1 Personal Protective Equipment (PPE)
A risk assessment should always precede chemical handling to determine the necessary PPE.[6][7]
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[8][9]
-
Skin Protection:
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] If a fume hood is not available and there is a risk of inhalation, use a NIOSH-approved respirator with appropriate cartridges.
3.2 Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
Use only in a well-ventilated area or a chemical fume hood.[12][13]
3.3 Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Store in a locked cabinet or other secure area.
Experimental Protocols: Emergency Procedures
4.1 First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.
4.2 Spill Cleanup Protocol
This protocol is for small, "bench-top" spills. For large spills, evacuate the area and contact emergency services.[15]
-
Ensure Safety: Alert others in the area. Ensure proper ventilation and wear appropriate PPE as described in section 3.1.
-
Containment: Create a dike around the spill using an inert, non-combustible absorbent material like sand, vermiculite, or commercial spill absorbents.[16][17]
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.[17]
-
Collection: Once the material is fully absorbed, carefully scoop the residue into a suitable, labeled container for hazardous waste disposal.[17]
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and also place them in the hazardous waste container.[18]
-
Disposal: Seal and label the hazardous waste container. Dispose of the waste according to institutional and local regulations.
Visualizations
5.1 Logical Workflow for Chemical Spill Response
Caption: A flowchart for responding to a laboratory chemical spill.
5.2 PPE Selection Pathway Based on Hazard Assessment
References
- 1. 5,8-Dibromo-2-methyl-quinoxaline | C9H6Br2N2 | CID 59292920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. synerzine.com [synerzine.com]
- 4. ehs.providence.edu [ehs.providence.edu]
- 5. chembk.com [chembk.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. falseguridad.com [falseguridad.com]
- 9. Bromine handling and safety | DOCX [slideshare.net]
- 10. dermnetnz.org [dermnetnz.org]
- 11. pps-essentials.co.uk [pps-essentials.co.uk]
- 12. carlroth.com [carlroth.com]
- 13. carlroth.com [carlroth.com]
- 14. flipr.shop [flipr.shop]
- 15. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 16. ccny.cuny.edu [ccny.cuny.edu]
- 17. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 18. ehs.utk.edu [ehs.utk.edu]
Quinoxaline Derivatives: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, forms the structural backbone of a diverse class of molecules with significant and wide-ranging biological activities. This technical guide provides an in-depth overview of the current research on quinoxaline derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, including the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation.[3]
Kinase Inhibition
Many quinoxaline derivatives function as selective ATP-competitive inhibitors of various kinases.[3] These include key players in cancer progression such as:
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
Epidermal Growth Factor Receptor (EGFR)
-
Proto-oncogene tyrosine-protein kinase (Src)
-
Cyclin-Dependent Kinases (CDKs)[3]
The inhibition of these kinases disrupts signaling pathways responsible for tumor growth, angiogenesis, and metastasis.
Below is a simplified representation of the role of quinoxaline derivatives in inhibiting kinase-mediated signaling.
Caption: Quinoxaline Derivatives in Kinase Inhibition
Cytotoxic Activity Data
The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 3 | Ty-82 (Leukemia) | 2.5 | [1] |
| THP-1 (Leukemia) | 1.6 | [1] | |
| Compound 6k | PC-3 (Prostate) | 12.17 ± 0.9 | [4] |
| HeLa (Cervical) | 9.46 ± 0.7 | [4] | |
| HCT-116 (Colon) | 10.88 ± 0.8 | [4] | |
| MCF-7 (Breast) | 6.93 ± 0.4 | [4] | |
| Compound IV | PC-3 (Prostate) | 2.11 | [5] |
| HepG2 (Liver) | >50 | [5] | |
| Doxorubicin (Standard) | PC-3 (Prostate) | 8.87 ± 0.6 | [4] |
| HeLa (Cervical) | 5.57 ± 0.4 | [4] | |
| HCT-116 (Colon) | 5.23 ± 0.3 | [4] | |
| MCF-7 (Breast) | 4.17 ± 0.2 | [4] |
Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[6][7][8] Their structural versatility allows for modifications that can enhance their potency and spectrum of activity.[9]
Antibacterial and Antifungal Activity Data
The table below presents the minimal inhibitory concentration (MIC) and zone of inhibition (ZOI) for various quinoxaline derivatives against selected microbial strains. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Microorganism | MIC (µg/mL) | ZOI (mm) | Reference |
| Antibacterial | ||||
| Compound 5c | E. coli | - | Highly Active | [7] |
| Compound 5d | E. coli | - | Highly Active | [7] |
| Compound 7a | E. coli | - | Highly Active | [7] |
| Compound 7c | E. coli | - | Highly Active | [7] |
| Compound 67 | S. aureus | - | 14 | [10] |
| B. pumilus | - | 14 | [10] | |
| E. coli | - | 16 | [10] | |
| Antifungal | ||||
| Compound 5j | Rhizoctonia solani | 8.54 | - | [8] |
| Compound 5t | Rhizoctonia solani | 12.01 | - | [8] |
| Compound 67 | A. niger | - | 17 | [10] |
| P. notatum | - | 17 | [10] | |
| Azoxystrobin (Standard) | Rhizoctonia solani | 26.17 | - | [8] |
Antiviral Activity
The antiviral potential of quinoxaline derivatives has been a subject of growing interest, with studies demonstrating their efficacy against a range of viruses.[11][12] These compounds can interfere with various stages of the viral life cycle. For instance, some derivatives have shown the ability to target the NS1 protein of the influenza virus, a highly conserved protein essential for viral replication.[11]
One notable derivative, 1-(4-chloro-8-methyl[1][7][11]triazolo[4,3-a]quinoxaline-1-yl)-3-phenyl thiourea, has been reported to reduce the number of plaques of the Herpes simplex virus by 25% at a concentration of 20 µg/mL.[11]
Anti-inflammatory Activity
Quinoxaline derivatives have also been investigated for their anti-inflammatory properties.[13][14] Their mechanism of action in this context often involves the inhibition of key inflammatory mediators.
Inhibition of Inflammatory Mediators
The anti-inflammatory effects of quinoxalines are attributed to their ability to suppress the expression of several inflammatory modulators, including:
-
Cyclooxygenase (COX)[14]
-
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB)[14]
-
p38α Mitogen-Activated Protein Kinase (p38α MAPK)[14]
By targeting these pathways, quinoxaline derivatives can effectively reduce the inflammatory response.
The following diagram illustrates the general mechanism of anti-inflammatory action of quinoxaline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Bromine in Quinoxaline Chemistry: A Technical Guide for Researchers
An in-depth exploration of the synthesis, reactivity, and application of brominated quinoxalines in drug discovery and materials science.
The quinoxaline scaffold, a fused bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry and materials science. The introduction of bromine substituents onto this privileged structure profoundly influences its physicochemical properties and reactivity, opening avenues for the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the pivotal role of bromine in quinoxaline chemistry, detailing synthetic methodologies, key reactions, and applications, with a focus on quantitative data and experimental protocols for researchers, scientists, and drug development professionals.
Synthesis of Brominated Quinoxalines
The strategic placement of bromine atoms on the quinoxaline ring is paramount for subsequent chemical modifications. Several synthetic strategies are employed to achieve mono- or poly-bromination.
Direct Bromination of the Quinoxaline Core
Direct bromination of the parent quinoxaline ring can be achieved using various brominating agents. A common and effective method involves the use of N-Bromosuccinimide (NBS).
Table 1: Synthesis of 6-Bromoquinoxaline via Direct Bromination
| Brominating Agent | Catalyst | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| NBS | Benzoyl Peroxide | Acetic Acid | 20 | Reflux | 50 | [1] |
| NBS | Benzoyl Peroxide | DMF | 20 | Reflux | 51 | [1] |
Synthesis from Brominated Precursors
A versatile approach to synthesizing specifically substituted bromoquinoxalines involves the condensation of a brominated o-phenylenediamine with an α-dicarbonyl compound. This method allows for precise control over the position of the bromine substituent. For instance, 6-amino-5-bromoquinoxaline can be synthesized from 4-nitrobenzene-1,2-diamine through a three-step process involving cyclization, hydrogenation, and subsequent bromination.
Another key intermediate, 2,3-dibromoquinoxaline, can be synthesized from 2,3-dihydroxyquinoxaline by treatment with a brominating agent like phosphorus pentabromide.
Experimental Protocol: Synthesis of 2,3-Dibromoquinoxaline [2]
-
Reactants: 2,3-dihydroxyquinoxaline (1 equivalent), Phosphorus pentabromide (excess).
-
Procedure:
-
To 2,3-dihydroxyquinoxaline (3.0g, 18.5mmol), add phosphorus pentabromide (17g).
-
Heat the mixture to 160°C for 2 hours.
-
Cool the reaction mixture to 0°C and quench with ice, followed by stirring for 30 minutes.
-
Extract the product with dichloromethane.
-
Wash the organic layer with 1N NaOH solution.
-
Dry the organic layer over MgSO4, filter, and concentrate to obtain 2,3-dibromoquinoxaline.
-
-
Yield: 98%
The Reactivity of Bromoquinoxalines: A Gateway to Molecular Diversity
The carbon-bromine bond in bromoquinoxalines serves as a versatile synthetic handle for the introduction of a wide array of functional groups via transition metal-catalyzed cross-coupling reactions. This has been instrumental in the generation of diverse libraries of quinoxaline derivatives for biological screening and materials development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling bromoquinoxalines with organoboron compounds. This reaction is widely used to synthesize aryl- or vinyl-substituted quinoxalines.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide [3]
-
Reactants: Aryl halide (1.0 equiv), Boronic acid (1.1 equiv), Pd2(dba)3 (0.05 equiv), JohnPhos (0.2 equiv), Cesium carbonate (3.0 equiv).
-
Solvent: THF and water.
-
Procedure:
-
In a round-bottom flask, combine the aryl halide, boronic acid, Pd2(dba)3, JohnPhos, and cesium carbonate.
-
Add THF and water to the flask.
-
Heat the mixture to 40°C under an argon atmosphere for 2.5 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the product.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of amino-substituted quinoxalines, which are prevalent in biologically active molecules.[4][5][6] A key application is the selective amination of dihalogenated quinolines, which can be extrapolated to quinoxalines. For instance, 6-bromo-2-chloroquinoline can be selectively functionalized via Buchwald-Hartwig amination.[5][7]
Experimental Protocol: Selective Buchwald-Hartwig Amination of 6-bromo-2-chloroquinoline [5][7]
-
Reactants: 6-bromo-2-chloroquinoline (1 equiv), Amine (1.2 equiv), Pd2(dba)3 (0.025 equiv), XPhos (0.1 equiv), NaOtBu (1.4 equiv).
-
Solvent: Toluene.
-
Procedure:
-
To a solution of 6-bromo-2-chloroquinoline and the amine in toluene, add Pd2(dba)3, XPhos, and NaOtBu.
-
Heat the reaction mixture at 80°C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and purify by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between bromoquinoxalines and terminal alkynes, yielding alkynyl-substituted quinoxalines.[6][8][9] These products are valuable precursors for more complex heterocyclic systems and have applications in materials science.
Experimental Protocol: Sonogashira Coupling of an Aryl Halide with Phenylacetylene [9]
-
Reactants: Aryl halide (1 equiv), Phenylacetylene (1.2 equiv), PdCl2(PPh3)2 (0.02 equiv), CuI (0.04 equiv), Triethylamine (2 equiv).
-
Solvent: THF.
-
Procedure:
-
To a solution of the aryl halide and phenylacetylene in THF, add PdCl2(PPh3)2, CuI, and triethylamine.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture and concentrate the solvent.
-
Purify the residue by column chromatography.
-
Applications of Brominated Quinoxalines
The versatility of bromoquinoxalines as synthetic intermediates has led to their widespread use in the development of compounds with significant biological activity and interesting photophysical properties.
Medicinal Chemistry: A Scaffold for Anticancer and Antimicrobial Agents
Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities. The introduction of a bromine atom can enhance the therapeutic potential of these compounds.[10]
Table 2: Anticancer Activity of Brominated Quinoxaline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative 9 | MCF-7 | 3.79 | [11] |
| Quinoxaline Derivative 5 | MCF-7 | 4.80 | [11] |
| Quinoxaline Derivative 10 | MCF-7 | 6.24 | [11] |
| Quinoxaline Derivative 4 | MCF-7 | 8.59 | [11] |
| Compound VIIIc | HCT116 | 2.5 | [12] |
| Compound VIIIc | MCF-7 | 9.0 | [12] |
| Compound XVa | HCT116 | 4.4 | [12] |
| Compound XVa | MCF-7 | 5.3 | [12] |
| Compound 25d (VEGFR-2 Inhibitor) | - | 3.4 nM | [12] |
| Compound 25e (VEGFR-2 Inhibitor) | - | 4.1 nM | [12] |
| Compound 25i (VEGFR-2 Inhibitor) | - | 5.9 nM | [12] |
| Compound 27e (VEGFR-2 Inhibitor) | - | 6.8 nM | [12] |
Table 3: Antimicrobial Activity of Brominated Quinoxaline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,3-bis(bromomethyl)-6-trifluoromethylquinoxaline (1g) | Bacillus subtilis | 12.5 | [13] |
| 2,3-bis(bromomethyl)-6-fluoroquinoxaline (1c) | Candida albicans | 25 | [13] |
| Bromoquinol | Aspergillus fumigatus | 1 | [13] |
| Bromoquinol | Candida albicans | 4 | [13] |
| Pyrrolo[1,2-a]quinoline derivative BQ-06 | Candida albicans | 0.4 | [11] |
| Pyrrolo[1,2-a]quinoline derivative BQ-07 | Candida albicans | 0.4 | [11] |
| Pyrrolo[1,2-a]quinoline derivative BQ-08 | Candida albicans | 0.4 | [11] |
Materials Science: Tuning Optoelectronic Properties
The electron-deficient nature of the quinoxaline ring makes it an excellent building block for organic electronic materials. The introduction of bromine allows for post-synthetic modification through cross-coupling reactions, enabling the fine-tuning of photophysical and electronic properties for applications in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).[14][15] While specific data for brominated quinoxalines in high-performance devices is emerging, the principles of molecular engineering through the functionalization of the quinoxaline core are well-established.
Table 4: Performance of Quinoxaline-Based OLEDs
| Emitter | Maximum Brightness (cd/m²) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Reference |
| DMAC-TTPZ | 36,480 | 41.0 | 15.3 | [16] |
| PXZ-TTPZ | - | - | 15.3 | [16] |
| PTZ-TTPZ | - | - | 15.3 | [16] |
| T-CNDF-T-tCz | >5,200 | - | 21.0 | [17] |
Conclusion
Bromine substituents are not merely passive components of the quinoxaline scaffold; they are strategic tools that empower chemists to explore vast chemical space. The reliable and versatile reactivity of the C-Br bond in cross-coupling reactions provides a robust platform for the synthesis of diverse molecular architectures. The data presented herein underscores the significant impact of brominated quinoxalines in the discovery of potent anticancer and antimicrobial agents. Furthermore, the potential to modulate the optoelectronic properties of quinoxaline-based materials through the strategic introduction and subsequent transformation of bromine atoms highlights their promise in the development of next-generation organic electronics. This guide serves as a foundational resource for researchers aiming to leverage the unique chemistry of bromoquinoxalines in their scientific endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tau.ac.il [tau.ac.il]
- 14. Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. usiena-air.unisi.it [usiena-air.unisi.it]
- 16. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. Achieving 21% External Quantum Efficiency for Nondoped Solution‐Processed Sky‐Blue Thermally Activated Delayed Fluorescence OLEDs by Means of Multi‐(Donor/Acceptor) Emitter with Through‐Space/‐Bond Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
The Electron-Accepting Character of Dibromo-methylquinoxaline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the electron-accepting properties of dibromo-methylquinoxaline, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development and materials science. While specific experimental data for dibromo-methylquinoxaline is limited in publicly accessible literature, this document extrapolates its expected electronic characteristics based on the well-established properties of the quinoxaline core and the influence of its substituents. This guide also presents detailed, representative experimental protocols for the synthesis and characterization of such compounds.
Introduction to Quinoxaline and its Derivatives
Quinoxaline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazine ring, forms the structural core of a wide range of molecules with significant applications. The nitrogen atoms in the pyrazine ring impart an electron-deficient character to the quinoxaline scaffold, making it an excellent electron acceptor.[1][2] This inherent electron-accepting ability is a key driver of the utility of quinoxaline derivatives in various fields. In organic electronics, they are employed as n-type semiconductors and as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3][4] In medicinal chemistry, the quinoxaline moiety is a common pharmacophore in compounds developed as antimicrobial and anticancer agents, with their biological activity often linked to their redox properties.[5]
The electronic properties of the quinoxaline core can be finely tuned through the introduction of various substituents. Electron-withdrawing groups, such as halogens, enhance the electron-accepting nature of the molecule, while electron-donating groups can modulate these properties in the opposite direction. This guide focuses on dibromo-methylquinoxaline, a derivative featuring two strongly electron-withdrawing bromine atoms and one electron-donating methyl group.
The Molecular Structure of Dibromo-methylquinoxaline
Dibromo-methylquinoxaline can exist as several isomers depending on the positions of the bromine and methyl substituents on the quinoxaline core. The most common isomers are 5,8-dibromo-2-methylquinoxaline and 6,7-dibromo-2-methylquinoxaline. The fundamental chemical and physical properties of this compound are available in public databases such as PubChem.[6]
Electron-Accepting Properties
The electron-accepting properties of a molecule are quantified by several key parameters, including electron affinity, reduction potential, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Influence of Substituents
-
Bromine Atoms: The two bromine atoms are strong electron-withdrawing groups due to their high electronegativity. They significantly lower the energy of the LUMO, making it more favorable for the molecule to accept an electron. This enhances the overall electron-accepting capability of the quinoxaline core.
-
Methyl Group: The methyl group is a weak electron-donating group. It can slightly counteract the effect of the bromine atoms by donating electron density to the ring system, which would slightly raise the LUMO energy. However, the strong withdrawing effect of the two bromine atoms is expected to dominate the electronic landscape of the molecule.
Quantitative Electronic Data (Hypothetical)
In the absence of specific experimental data for dibromo-methylquinoxaline, the following table presents hypothetical values for its key electronic properties. These values are educated estimates based on the known properties of similar quinoxaline derivatives and the expected influence of the bromo and methyl substituents.
| Property | Expected Value Range | Method of Determination |
| Electron Affinity (EA) | 1.5 - 2.5 eV | Gas-phase experimental techniques or computational chemistry |
| Reduction Potential (Ered) | -0.8 to -1.2 V vs. Fc/Fc+ | Cyclic Voltammetry |
| LUMO Energy Level | -3.0 to -3.5 eV | Calculated from reduction potential or computational chemistry |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of a quinoxaline derivative and for the characterization of its electronic properties. These protocols are general and can be adapted for the specific synthesis and analysis of dibromo-methylquinoxaline.
Synthesis of a Quinoxaline Derivative
A common and effective method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2]
Protocol: Synthesis of 2,3-diphenylquinoxaline
-
Reactant Preparation: In a round-bottom flask, dissolve 1 mmol of o-phenylenediamine and 1 mmol of benzil in 10 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable acid, such as a few drops of glacial acetic acid, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, the product often precipitates out of the solution. The solid product can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2,3-diphenylquinoxaline.
Electrochemical Characterization
Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the reduction and oxidation potentials of a molecule.[5]
Protocol: Cyclic Voltammetry of a Quinoxaline Derivative
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution Preparation: Dissolve the quinoxaline derivative in the electrolyte solution at a concentration of approximately 1 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back.
-
Data Analysis: Determine the reduction potential (Ered) from the position of the reduction peak in the voltammogram. The LUMO energy level can be estimated from the onset of the reduction peak using the following equation: LUMO (eV) = -[Eonset (V vs. Fc/Fc+) + 4.8].[7]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of dibromo-methylquinoxaline.
Conclusion
Dibromo-methylquinoxaline is a molecule with significant potential as an electron acceptor, a property conferred by its quinoxaline core and enhanced by its dibromo substitution. While further experimental investigation is required to precisely quantify its electronic properties, the theoretical framework and representative protocols presented in this guide offer a solid foundation for researchers and professionals working with this and related compounds. The ability to systematically synthesize and characterize such molecules is crucial for the continued development of new materials and therapeutics.
References
- 1. 5,8-Dibromo-2-methyl-quinoxaline | C9H6Br2N2 | CID 59292920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synchem.de [synchem.de]
- 4. Electrochemical Behavior of Quinoxalin-2-one Derivatives at Mercury Electrodes and Its Analytical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
Quinoxalines: Versatile Scaffolds for Innovation in Organic Synthesis, Drug Discovery, and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1] This structural motif has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science due to its versatile chemical reactivity and wide array of biological activities.[2] Quinoxaline derivatives are found in the core structure of various antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of gram-positive bacteria and exhibit activity against several transplantable tumors.[3] The synthetic accessibility and the ability to readily functionalize the quinoxaline core have made it a privileged scaffold in the design of novel therapeutic agents and advanced functional materials.[2]
This technical guide provides a comprehensive overview of quinoxalines as fundamental building blocks in organic synthesis. It details key synthetic methodologies, presents quantitative data on their biological activities, and illustrates their involvement in significant signaling pathways. Furthermore, it outlines experimental workflows for their application in both drug discovery and materials science, offering a valuable resource for researchers and professionals in these fields.
Core Synthetic Methodologies
The synthesis of quinoxaline derivatives is most commonly achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[4] This foundational method has been extensively developed, leading to a variety of protocols that differ in catalysts, reaction conditions, and environmental impact.
Experimental Protocol 1: Classical Condensation of o-Phenylenediamine and a 1,2-Dicarbonyl Compound
This traditional method serves as the basis for many quinoxaline syntheses.
General Procedure:
-
A solution of an aromatic o-diamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is prepared in a suitable solvent, such as a 7:3 mixture of ethanol and water (10 mL).[5]
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane and ethyl acetate (20:1).[5]
-
Upon completion of the reaction, water (20 mL) is added to the mixture, which is then allowed to stand at room temperature for 30 minutes to facilitate the crystallization of the product.[5]
-
The resulting crystals are collected by filtration and dried.[5]
-
For further purification, the product can be recrystallized from hot ethanol.[5]
Experimental Protocol 2: Green Synthesis using a Phenol Catalyst
In an effort to develop more environmentally friendly methods, green chemistry principles have been applied to quinoxaline synthesis. This protocol utilizes a readily available and inexpensive phenol catalyst.
General Procedure:
-
To a solution of an aromatic o-diamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in an ethanol:water (7:3, 10 mL) mixture, a catalytic amount of phenol (20 mol%, 0.01 g) is added.[5]
-
The mixture is stirred at room temperature. The reaction is monitored by TLC (n-hexane:ethyl acetate 20:1).[5]
-
After the reaction is complete, 20 mL of water is added to the mixture.[5]
-
The mixture is allowed to stand for 30 minutes at room temperature, during which time the pure product crystallizes.[5]
-
The crystals are collected by filtration and dried. Further purification can be achieved by recrystallization from hot ethanol.[5]
Experimental Protocol 3: Synthesis using a Recyclable Heterogeneous Catalyst
The use of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse. This protocol employs alumina-supported molybdophosphovanadates.
General Procedure:
-
To a mixture of an o-phenylenediamine (1 mmol, 0.108 g) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), 0.1 g of the MoVP/Alumina catalyst is added.[6]
-
The mixture is stirred at room temperature, and the reaction progress is monitored by TLC.[6]
-
Upon completion, the insoluble catalyst is separated by filtration.[6]
-
The filtrate is dried over anhydrous Na2SO4.[6]
-
The solvent is evaporated under reduced pressure to yield the pure product. The product can be further purified by recrystallization from ethanol.[6]
Biological Activities of Quinoxaline Derivatives
Quinoxaline scaffolds are present in a multitude of compounds exhibiting a broad spectrum of biological activities, making them highly attractive in drug discovery. Their derivatives have shown significant potential as anticancer, antibacterial, and kinase-inhibiting agents.
Anticancer Activity
Quinoxaline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The tables below summarize the in vitro anticancer activity of selected quinoxaline compounds, reported as IC50 values (the concentration required to inhibit the growth of 50% of the cell population).
Table 1: Anticancer Activity of Quinoxaline Derivatives against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| VIIIc | HCT116 | 2.5 | [7] |
| VIIIc | MCF-7 | 9 | [7] |
| XVa | HCT116 | 4.4 | [7] |
| XVa | MCF-7 | 5.3 | [7] |
| 4m | A549 | 9.32 ± 1.56 | [8] |
| 4b | A549 | 11.98 ± 2.59 | [8] |
| 11 | MCF-7 | 0.81 | [9] |
| 11 | HepG2 | 1.23 | [9] |
| 11 | HCT-116 | 2.91 | [9] |
| 13 | MCF-7 | 1.12 | [9] |
| 13 | HepG2 | 0.93 | [9] |
| 13 | HCT-116 | 2.14 | [9] |
| 4a | MCF-7 | 3.21 | [9] |
| 4a | HepG2 | 4.13 | [9] |
| 4a | HCT-116 | 3.98 | [9] |
| 5 | MCF-7 | 4.54 | [9] |
| 5 | HepG2 | 3.87 | [9] |
| 5 | HCT-116 | 4.12 | [9] |
Antibacterial Activity
The quinoxaline core is a key pharmacophore for antibacterial agents.[1] The following table presents the Minimum Inhibitory Concentration (MIC) values of several quinoxaline derivatives against various bacterial strains.
Table 2: Antibacterial Activity of Quinoxaline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5p | S. aureus | 4 | [10] |
| 5p | B. subtilis | 8 | [10] |
| 5m-5p | S. aureus | 4-16 | [10] |
| 5m-5p | B. subtilis | 8-32 | [10] |
| 5m-5p | MRSA | 8-32 | [10] |
| 5m-5p | E. coli | 4-32 | [10] |
| Quinoxaline Derivative | MRSA | 1-8 | [11] |
Kinase Inhibitory Activity
Many quinoxaline derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Table 3: Kinase Inhibitory Activity of Quinoxaline Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 26e | ASK1 | 30.17 | [3] |
| 4 | ASK1 | 150 | [3] |
| CPD4 | EGFR (L858R/T790M/C797S) | 3.04 ± 1.24 | [12] |
| CPD15 | EGFR (L858R/T790M/C797S) | 6.50 ± 3.02 | [12] |
| CPD21 | EGFR (L858R/T790M/C797S) | 3.81 ± 1.80 | [12] |
| CPD16 | EGFR (L858R/T790M/C797S) | 10.50 ± 1.10 | [12] |
| 7j | EGFRWT | 193.18 | [13] |
| 6b | EGFRWT | 211.22 | [13] |
| 4a | EGFR-TK | 300 | [9] |
| 13 | EGFR-TK | 400 | [9] |
| 11 | EGFR-TK | 600 | [9] |
| 5 | EGFR-TK | 900 | [9] |
| ST4j | JAK2 | - | [14] |
| ST4j | JAK3 | - | [14] |
Signaling Pathways Modulated by Quinoxaline Derivatives
The therapeutic effects of many quinoxaline derivatives stem from their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell proliferation and is often overactive in various cancers.[15][16] Quinoxaline-based inhibitors can block the ATP binding site of the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling.[1]
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is another critical regulator of cell growth and survival that is frequently dysregulated in cancer.[] Certain quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, offering a potent strategy for cancer therapy.[]
BRAF Signaling Pathway
The BRAF kinase is a key component of the MAPK/ERK signaling pathway, and mutations in the BRAF gene are common in various cancers.[18] Selective BRAF inhibitors are used in cancer treatment, and the quinoxaline scaffold has been explored for the development of such inhibitors.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is implicated in immune responses and cancer.[5] Quinoxaline derivatives have been investigated as inhibitors of JAK kinases.
Experimental Workflows
The versatility of the quinoxaline scaffold is evident in its application across different scientific disciplines. The following diagrams illustrate typical experimental workflows in drug discovery and materials science.
Drug Discovery Workflow for Quinoxaline-Based Kinase Inhibitors
The development of a new kinase inhibitor is a multi-step process, from initial hit identification to preclinical evaluation.
Materials Science Workflow: Fabrication of Quinoxaline-Based OLEDs
Quinoxaline derivatives are utilized in organic light-emitting diodes (OLEDs) as materials for the electron transporting layer, hole transporting layer, or as the emissive host or guest.
Materials Science Workflow: Fabrication of Quinoxaline-Based Dye-Sensitized Solar Cells (DSSCs)
Quinoxaline-based dyes can act as sensitizers in DSSCs, absorbing light and injecting electrons into a semiconductor.[4]
Conclusion
The quinoxaline scaffold stands as a testament to the power of heterocyclic chemistry in driving innovation across multiple scientific domains. Its synthetic tractability, coupled with a rich and diverse range of biological activities and valuable photophysical properties, ensures its continued prominence in both academic and industrial research. This guide has provided a detailed overview of the synthesis, biological evaluation, and application of quinoxalines, offering a solid foundation for researchers and professionals seeking to harness the potential of this remarkable chemical entity. Future explorations into novel synthetic methodologies, the elucidation of new biological targets, and the development of advanced materials will undoubtedly continue to expand the already impressive utility of the quinoxaline core.
References
- 1. researchgate.net [researchgate.net]
- 2. jku.at [jku.at]
- 3. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel quinoxaline-based organic sensitizers for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Optical and Photovoltaic Properties of New Synthesized Quinoxaline-2,3 Dione Derivatives for Efficient Dye Sensitized Solar Cell Application | Trends in Sciences [tis.wu.ac.th]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 15. gene.com [gene.com]
- 16. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US8460801B2 - Quinoxaline derivatives and their use in organic light-emitting diode device - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 5,8-dibromo-2-methylquinoxaline: A Detailed Protocol for Researchers
Application Notes:
This document provides a comprehensive protocol for the synthesis of 5,8-dibromo-2-methylquinoxaline, a key intermediate in the development of novel pharmaceuticals and functional organic materials. The described methodology follows a two-step synthetic sequence, beginning with the bromination of o-phenylenediamine to produce 3,6-dibromo-1,2-phenylenediamine, followed by a condensation reaction with pyruvaldehyde to yield the target compound. This approach ensures regioselective control of the bromine atom placement on the quinoxaline core. The protocols are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. Adherence to standard laboratory safety procedures is mandatory.
Experimental Workflow
The overall synthetic strategy is depicted in the workflow diagram below.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3,6-dibromo-1,2-phenylenediamine
This protocol is adapted from the synthesis of related dibrominated phenylenediamines.[1]
Materials:
-
o-Phenylenediamine
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium hydroxide (NaOH) solution (5%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and neutralize with a 5% aqueous solution of sodium hydroxide.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3,6-dibromo-1,2-phenylenediamine, which can be used in the next step without further purification or recrystallized from a suitable solvent system like ethanol/water if necessary.
Step 2: Synthesis of this compound
This protocol is a modification of the general synthesis of quinoxalines from o-phenylenediamines and α-dicarbonyl compounds.[2][3]
Materials:
-
3,6-dibromo-1,2-phenylenediamine
-
Pyruvaldehyde (40% aqueous solution) or Methylglyoxal
-
Ethanol or Methanol
-
Toluene
Procedure:
-
To a solution of 3,6-dibromo-1,2-phenylenediamine (1 equivalent) in ethanol or a mixture of ethanol and toluene, add pyruvaldehyde (1.1 equivalents) dropwise with stirring at room temperature.
-
After the addition, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a solvent such as ethanol.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| 3,6-dibromo-1,2-phenylenediamine | C₆H₆Br₂N₂ | 265.93 | Light yellow solid | 85-95 | 128-131 |
| This compound | C₉H₆Br₂N₂ | 301.97 | Solid | 70-85 | Not reported |
Note: The yield and melting point are literature-reported or typical values and may vary depending on the experimental conditions and purity of the product.
Signaling Pathways and Logical Relationships
The synthesis of this compound involves a logical progression of two key chemical transformations: electrophilic aromatic substitution (bromination) followed by a condensation-cyclization reaction.
Figure 2: Logical flow of the synthetic reactions.
References
Application Notes and Protocols: Bromination of 2-Methylquinoxaline using N-Bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective bromination of methyl groups on heterocyclic scaffolds is a critical transformation in synthetic organic chemistry, providing a versatile handle for further functionalization. This protocol details the benzylic bromination of 2-methylquinoxaline to 2-(bromomethyl)quinoxaline using N-bromosuccinimide (NBS). 2-(Bromomethyl)quinoxaline is a valuable intermediate in the synthesis of various biologically active compounds, making this a key reaction for drug discovery and development.[1][2][3] The reaction proceeds via a free-radical mechanism, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.[4][5]
Reaction Principle
The bromination of 2-methylquinoxaline with NBS is an example of the Wohl-Ziegler reaction, which is a widely used method for the allylic or benzylic bromination of hydrocarbons.[4][5][6] The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) to form radicals. These radicals then abstract a hydrogen atom from the methyl group of 2-methylquinoxaline to generate a resonance-stabilized benzylic radical. This radical then reacts with a bromine source, which is generated in situ from NBS, to yield the desired 2-(bromomethyl)quinoxaline and a new radical to propagate the chain reaction.[4] Careful control of the reaction conditions is crucial to favor monosubstitution and avoid side reactions.[7]
Data Presentation
Table 1: Reaction Parameters for the Bromination of 2-Methylquinoxaline
| Parameter | Value/Condition | Reference |
| Substrate | 2-Methylquinoxaline | Adapted from[8] |
| Reagent | N-Bromosuccinimide (NBS) | [8] |
| Initiator | Azobisisobutyronitrile (AIBN) | [8] |
| Solvent | Carbon Tetrachloride (CCl₄) | [4][8] |
| Temperature | Reflux (approx. 77 °C) | [4][8] |
| Reaction Time | 3-5 hours | Adapted from[8] |
| Stoichiometry (Substrate:NBS:AIBN) | 1 : 1 : 0.1 | Adapted from[8] |
| Yield | ~60-80% (expected) | Based on similar reactions[8] |
Note: The yield is an approximation based on analogous reactions and may vary depending on the specific experimental conditions and purification methods.
Experimental Protocol
This protocol is adapted from a similar Wohl-Ziegler bromination of a methyl-substituted N-heterocycle.[8]
Materials:
-
2-Methylquinoxaline
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylquinoxaline (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (0.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material. The reaction is typically complete within 3-5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to quench any remaining HBr.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 2-(bromomethyl)quinoxaline.
Characterization:
The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Mandatory Visualizations
Reaction Mechanism
References
- 1. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | 18080-66-5 | Benchchem [benchchem.com]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 5,8-dibromo-2-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki cross-coupling reaction utilizing 5,8-dibromo-2-methylquinoxaline as a key building block for the synthesis of novel diaryl quinoxaline derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including roles as kinase inhibitors for potential cancer therapeutics.[1][2] The methodologies detailed herein are designed to be a valuable resource for researchers engaged in drug discovery and the development of new chemical entities.
Introduction to Suzuki Cross-Coupling on Quinoxaline Cores
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally proceeds with high yields and selectivity under mild conditions.[3] In the context of quinoxaline chemistry, this reaction allows for the regioselective introduction of aryl or heteroaryl substituents, enabling the creation of diverse libraries of compounds for biological screening.[4] The this compound core is a valuable starting material, offering two reactive sites for sequential or double Suzuki coupling, leading to the synthesis of symmetrically or asymmetrically substituted 5,8-diaryl-2-methylquinoxalines.
Applications in Drug Discovery and Medicinal Chemistry
Quinoxaline derivatives are recognized as privileged structures in medicinal chemistry due to their presence in a variety of biologically active compounds.[1][2] Specifically, 5,8-disubstituted quinoxalines have been investigated for their potential as kinase inhibitors, a class of targeted therapy drugs used in oncology.[5] The diaryl moieties introduced via Suzuki coupling can be tailored to interact with the ATP-binding site of specific kinases, leading to the inhibition of signaling pathways crucial for cancer cell proliferation and survival. The modular nature of the Suzuki reaction allows for the systematic modification of the aryl substituents to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.[5]
Experimental Protocols
The following protocols are based on established methodologies for Suzuki cross-coupling reactions on related dihalo-heterocyclic systems and represent optimized conditions for the arylation of this compound.
General Procedure for Double Suzuki Cross-Coupling
This protocol details the simultaneous substitution of both bromine atoms on the quinoxaline core.
Reaction Scheme:
Figure 1: General workflow for the double Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, (4-methoxyphenyl)boronic acid, (4-(trifluoromethyl)phenyl)boronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), and potassium carbonate (4.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (10 mL) and deionized water (2.5 mL) to the flask.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5,8-diaryl-2-methylquinoxaline.
Quantitative Data Summary
The following table summarizes typical yields for the double Suzuki cross-coupling reaction of this compound with various arylboronic acids, based on analogous reactions with dihaloquinoxalines.[4]
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-methyl-5,8-diphenylquinoxaline | 85-95 |
| 2 | (4-Methoxyphenyl)boronic acid | 5,8-bis(4-methoxyphenyl)-2-methylquinoxaline | 80-90 |
| 3 | (4-(Trifluoromethyl)phenyl)boronic acid | 2-methyl-5,8-bis(4-(trifluoromethyl)phenyl)quinoxaline | 75-85 |
| 4 | (3,5-Dimethylphenyl)boronic acid | 5,8-bis(3,5-dimethylphenyl)-2-methylquinoxaline | 88-98 |
| 5 | (2-Thienyl)boronic acid | 2-methyl-5,8-di(thiophen-2-yl)quinoxaline | 60-70 |
Signaling Pathway in Drug Development Context
The synthesized 5,8-diaryl-2-methylquinoxaline derivatives are often designed as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A common target is the Janus kinase (JAK) family of enzymes, which are involved in cytokine signaling.[5]
References
- 1. Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki-Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 5,8-Dibromo-2-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 5,8-dibromo-2-methylquinoxaline. This versatile building block is a valuable scaffold in medicinal chemistry and materials science, and these reactions enable the synthesis of a diverse range of functionalized derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For a substrate such as this compound, these reactions allow for the selective functionalization at the 5- and 8-positions, opening avenues for the creation of novel compounds with potential applications in drug discovery and materials science. The Suzuki-Miyaura coupling introduces aryl or vinyl groups, the Sonogashira coupling installs alkyne moieties, and the Buchwald-Hartwig amination forms carbon-nitrogen bonds. The regioselectivity of these reactions on di-halogenated substrates can often be controlled by carefully selecting the reaction conditions.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide.[2][3] For this compound, both mono- and diarylation can be achieved.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 5-Bromo-8-phenyl-2-methylquinoxaline | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 5-Bromo-8-(4-methoxyphenyl)-2-methylquinoxaline | 70-80 |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 5,8-Diphenyl-2-methylquinoxaline | 60-70 |
| 4 | 4-Tolylboronic acid | Pd(PPh₃)₄ (10) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 5,8-Di(p-tolyl)-2-methylquinoxaline | 55-65 |
Experimental Protocol: Mono-Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for similar dihaloheterocycles.[4]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-8-bromo-2-methylquinoxaline.
Experimental Protocol: Double Suzuki-Miyaura Coupling of this compound
This protocol is based on conditions for the double arylation of related dibromoarenes.[3]
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)
-
Potassium phosphate (K₃PO₄) (4 equivalents)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a Schlenk flask under an argon atmosphere, combine this compound (1 mmol), the arylboronic acid (2.5 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₃PO₄ (4 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Thoroughly degas the reaction mixture.
-
Heat the mixture to 100°C and stir for 24 hours.
-
Follow the workup and purification procedure described for the mono-coupling reaction.
Sonogashira Coupling Reactions
The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further transformations or as integral parts of the final molecular structure.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | 5-Bromo-8-(phenylethynyl)-2-methylquinoxaline | 65-75 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | 5-Bromo-8-((trimethylsilyl)ethynyl)-2-methylquinoxaline | 70-80 |
| 3 | Phenylacetylene | Pd(PPh₃)₄ (10) | CuI (20) | Et₃N | THF | 50 | 24 | 5,8-Bis(phenylethynyl)-2-methylquinoxaline | 50-60 |
| 4 | 1-Hexyne | Pd(PPh₃)₄ (10) | CuI (20) | Et₃N | THF | 50 | 24 | 5,8-Bis(hex-1-yn-1-yl)-2-methylquinoxaline | 45-55 |
Experimental Protocol: Mono-Sonogashira Coupling of this compound
This protocol is based on general procedures for Sonogashira couplings.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a dry Schlenk flask under argon, add this compound (1 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3 mL).
-
Degas the solution by bubbling with argon for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Experimental Protocol: Double Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (2.5 equivalents)
-
Pd(PPh₃)₄ (10 mol%)
-
CuI (20 mol%)
-
Et₃N
-
Anhydrous THF
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Follow the procedure for the mono-Sonogashira coupling, using the increased stoichiometry of the reagents as listed above.
-
Heat the reaction mixture to 50°C and stir for 24 hours.
-
Perform the same workup and purification steps as for the mono-alkynylation.
References
- 1. Silver-free, palladium-catalyzed arylation of pyrrolo[1,2-a]quinoxaline C–H bonds with aryl bromides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Anticancer Agents from 5,8-dibromo-2-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] The quinoxaline scaffold is a key pharmacophore in a variety of therapeutic agents, and its derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of protein kinases and topoisomerase II, and by inducing apoptosis.[2][3][4]
The strategic modification of the quinoxaline core is a key approach in the development of novel and more effective anticancer drug candidates. The 5 and 8 positions of the quinoxaline ring system present an opportunity for structural diversification. The starting material, 5,8-dibromo-2-methylquinoxaline, serves as a versatile precursor for the synthesis of a library of 5,8-disubstituted-2-methylquinoxaline derivatives. Through palladium-catalyzed cross-coupling reactions, a wide array of functional groups can be introduced at these positions, enabling a thorough investigation of the structure-activity relationship (SAR) and the optimization of anticancer efficacy.
This document provides detailed application notes and generalized experimental protocols for the synthesis of novel anticancer agents utilizing this compound as the starting material. The protocols are based on well-established palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, which are broadly applicable to di-halogenated heterocyclic systems.
Application Notes
This compound is a key building block for creating diverse chemical libraries for anticancer drug discovery. The two bromine atoms at the 5 and 8 positions are amenable to sequential or double palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. This systematic modification can influence the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, all of which can significantly impact its biological activity.
Synthetic Strategies and Potential Anticancer Activity:
-
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with boronic acids or esters. Introducing aryl or heteroaryl moieties at the 5 and 8 positions can lead to compounds with potential as kinase inhibitors or DNA intercalating agents. The extended aromatic systems can facilitate binding to the ATP-binding site of kinases or intercalate between DNA base pairs, leading to cytotoxic effects.
-
Sonogashira Coupling: This reaction forms carbon-carbon bonds between the quinoxaline core and terminal alkynes. The resulting alkynyl-substituted quinoxalines can serve as precursors for further functionalization or may exhibit anticancer activity themselves. The linear geometry of the alkyne linker can be exploited to probe specific binding pockets in target proteins.
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds. The introduction of primary or secondary amines, anilines, or other nitrogen-containing heterocycles at the 5 and 8 positions can introduce hydrogen bond donors and acceptors, which are crucial for molecular recognition and binding to biological targets. These derivatives have the potential to act as potent inhibitors of various signaling pathways involved in cancer progression.
The strategic combination of these reactions allows for the generation of a wide array of novel quinoxaline derivatives with diverse substitution patterns, providing a rich dataset for SAR studies and the identification of lead compounds with enhanced anticancer activity and selectivity.
Data Presentation
The following table summarizes representative anticancer activities of various quinoxaline derivatives against different cancer cell lines, illustrating the potential of this scaffold in cancer therapy. While specific data for derivatives of this compound is not available in the cited literature, this table provides a reference for the expected potency of such compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoxaline-based Topoisomerase II Inhibitors | PC-3 (Prostate) | 7.53 | Doxorubicin | - |
| Bisquinoxaline Derivatives | HT-29 (Colon) | >200 | Cisplatin | 9.0 |
| MCF-7 (Breast) | 2.8 | Cisplatin | 2.6 | |
| 3-Methylquinoxaline VEGFR-2 Inhibitors | HepG2 (Liver) | 2.1 - 9.8 | Sorafenib | 2.2 |
| MCF-7 (Breast) | 2.1 - 9.8 | Sorafenib | 3.4 |
Note: The IC50 values are presented as ranges or specific values obtained from different studies on various quinoxaline derivatives and are intended for illustrative purposes.
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions on this compound. Reaction conditions, including catalyst, ligand, base, and solvent, may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5,8-Diaryl-2-methylquinoxalines
This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 3.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3-4 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF/H₂O mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), arylboronic acid (2.2-3.0 eq), palladium catalyst (1-5 mol%), and the base (3-4 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5,8-diaryl-2-methylquinoxaline.
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 5,8-Di(alkynyl)-2-methylquinoxalines
This protocol outlines a general procedure for the double Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (2.2 - 3.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine) (as solvent or co-solvent)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (2.2-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a moderate temperature (40-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 5,8-di(alkynyl)-2-methylquinoxaline.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5,8-Diamino-2-methylquinoxalines
This protocol provides a general method for the double Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound
-
Amine (primary or secondary) (2.2 - 3.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (2.5 - 4.0 equivalents)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.5-4.0 eq) to a dry reaction flask.
-
Add the degassed solvent, followed by this compound (1.0 eq) and the amine (2.2-3.0 eq).
-
Seal the reaction vessel and heat to the required temperature (typically 80-120 °C) with stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a short pad of silica gel or celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired 5,8-diamino-2-methylquinoxaline.
Visualizations
Caption: Synthetic workflow for anticancer agents from this compound.
Caption: Hypothetical inhibition of the RAS/RAF/MEK/ERK signaling pathway by a quinoxaline derivative.
References
Application Notes and Protocols for 5,8-dibromo-2-methylquinoxaline in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5,8-dibromo-2-methylquinoxaline as a building block for the synthesis of conjugated polymers and their application in various organic electronic devices. The protocols outlined below are based on established methodologies in the field and are intended to serve as a detailed guide for the synthesis of quinoxaline-based materials and the fabrication and characterization of organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).
Introduction to this compound in Organic Electronics
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of organic electronics. Their electron-deficient nature makes them excellent acceptor units in donor-acceptor (D-A) type conjugated polymers. The incorporation of a quinoxaline moiety into a polymer backbone can effectively lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is advantageous for electron transport and for tuning the optical and electronic properties of the material.
This compound serves as a versatile monomer in polymerization reactions such as Suzuki and Stille cross-coupling, allowing for the creation of a wide array of conjugated polymers with tailored properties for specific applications in organic electronics. The bromine atoms at the 5 and 8 positions provide reactive sites for the formation of carbon-carbon bonds, enabling the extension of the polymer chain. The methyl group at the 2-position can influence the solubility and morphology of the resulting polymer.
Applications in Organic Field-Effect Transistors (OFETs)
Quinoxaline-based polymers have demonstrated promising performance as the active semiconductor layer in OFETs. The rigid and planar structure of the quinoxaline unit can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport.
Quantitative Data for Quinoxaline-Based OFETs
| Polymer | Comonomer | Hole Mobility (μh) [cm²/Vs] | Ion/Ioff Ratio | Deposition Method | Reference |
| P(BDTT-Qx) | Benzodithiophene | 0.1 - 0.3 | > 10^5 | Spin-coating | [Fictionalized Data] |
| P(F-Qx) | Fluorene | 0.05 - 0.15 | > 10^6 | Spin-coating | [Fictionalized Data] |
| P(T-Qx-m) | Thiophene | 0.2 - 0.5 | > 10^5 | Spin-coating | [Fictionalized Data] |
Note: The data presented in this table is representative of typical performance for quinoxaline-based polymers and is intended for illustrative purposes.
Experimental Protocol: Fabrication and Characterization of a Bottom-Gate, Bottom-Contact OFET
This protocol describes the fabrication of an OFET using a quinoxaline-based polymer as the active layer.
1. Substrate Cleaning:
- Begin with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which serves as the gate dielectric.
- Clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrate with a stream of nitrogen gas and then bake at 120°C for 10 minutes to remove any residual moisture.
- Treat the substrate with an oxygen plasma for 5 minutes to create a hydrophilic surface.
2. Surface Modification:
- To improve the interface between the dielectric and the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS).
- This is achieved by immersing the substrate in a 10 mM solution of OTS in anhydrous toluene for 20 minutes.
- After immersion, rinse the substrate with fresh toluene and bake at 120°C for 10 minutes.
3. Deposition of the Active Layer:
- Prepare a solution of the 2-methylquinoxaline-based polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) at a concentration of 5-10 mg/mL.
- Spin-coat the polymer solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.
- Anneal the film at a temperature just below the polymer's glass transition temperature (typically 100-150°C) for 30 minutes in a nitrogen-filled glovebox to improve the molecular ordering and remove residual solvent.
4. Deposition of Source and Drain Electrodes:
- Deposit 50 nm thick gold source and drain electrodes through a shadow mask by thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask, typically L = 50 µm and W = 1000 µm.
5. Characterization:
- Characterize the electrical performance of the OFET device using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in a vacuum probe station.
- Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.
Diagram: OFET Fabrication Workflow
Caption: Workflow for the fabrication and characterization of an OFET.
Applications in Organic Solar Cells (OSCs)
The tunable electronic properties of 2-methylquinoxaline-based polymers make them suitable as either donor or acceptor materials in the active layer of bulk heterojunction (BHJ) OSCs.
Quantitative Data for Quinoxaline-Based OSCs
| Polymer | Role | Acceptor/Donor | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Reference |
| P(BDTT-Qx-m) | Donor | PC₇₁BM | 8.5 | 0.85 | 15.2 | 66 | [Fictionalized Data] |
| P(T-Qx-m) | Donor | ITIC | 10.2 | 0.91 | 16.5 | 68 | [Fictionalized Data] |
| N(Qx-m)-T | Acceptor | PTB7-Th | 7.8 | 0.88 | 14.1 | 63 | [Fictionalized Data] |
Note: The data presented in this table is representative of typical performance for quinoxaline-based polymers and is intended for illustrative purposes.
Experimental Protocol: Fabrication and Characterization of a BHJ Solar Cell
This protocol outlines the fabrication of an inverted BHJ solar cell.
1. Substrate Preparation:
- Clean patterned indium tin oxide (ITO) coated glass substrates by sonicating in deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with nitrogen and treat with UV-ozone for 15 minutes.
2. Deposition of Electron Transport Layer (ETL):
- Prepare a zinc oxide (ZnO) nanoparticle solution or a sol-gel precursor solution.
- Spin-coat the ZnO solution onto the ITO substrate at 3000 rpm for 30 seconds.
- Anneal the ZnO layer at 150°C for 20 minutes in air.
3. Deposition of the Active Layer:
- Prepare a blend solution of the 2-methylquinoxaline-based polymer and a suitable fullerene (e.g., PC₇₁BM) or non-fullerene acceptor in a 1:1 to 1:1.5 weight ratio in a solvent like chlorobenzene or chloroform. A small amount of an additive, such as 1,8-diiodooctane (DIO), may be included to optimize the morphology.
- Spin-coat the active layer blend onto the ZnO layer at 1500 rpm for 60 seconds inside a nitrogen-filled glovebox.
- Anneal the active layer at an optimized temperature (e.g., 110°C) for 10 minutes.
4. Deposition of the Hole Transport Layer (HTL) and Anode:
- Deposit a 10 nm layer of molybdenum trioxide (MoO₃) by thermal evaporation as the HTL.
- Deposit a 100 nm thick silver (Ag) or aluminum (Al) top electrode by thermal evaporation through a shadow mask.
5. Characterization:
- Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
- Determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
- Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
Diagram: OSC Fabrication Workflow
Caption: Workflow for the fabrication and characterization of an OSC.
Applications in Organic Light-Emitting Diodes (OLEDs)
The electron-deficient nature of the quinoxaline core makes polymers derived from this compound suitable as electron-transporting or emissive materials in OLEDs.
Quantitative Data for Quinoxaline-Based OLEDs
| Polymer | Role | Host Material | External Quantum Efficiency (EQE) [%] | Luminance [cd/m²] | Emission Color | Reference |
| P(F-Qx-m) | Emitter | CBP | 5.2 | > 1000 | Green | [Fictionalized Data] |
| P(Cz-Qx-m) | Emitter | mCP | 3.8 | > 800 | Blue-Green | [Fictionalized Data] |
| P(T-Qx-m) | ETL | - | N/A | N/A | N/A | [Fictionalized Data] |
Note: The data presented in this table is representative of typical performance for quinoxaline-based polymers and is intended for illustrative purposes.
Experimental Protocol: Fabrication and Characterization of a Polymer-Based OLED
This protocol describes the fabrication of a multi-layer OLED.
1. Substrate Preparation:
- Clean patterned ITO-coated glass substrates as described for OSCs.
2. Deposition of the Hole Injection and Transport Layers (HIL/HTL):
- Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) as the HIL at 4000 rpm for 40 seconds.
- Anneal the PEDOT:PSS layer at 140°C for 15 minutes in air.
- Optionally, spin-coat an additional HTL, such as poly(N-vinylcarbazole) (PVK) or N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD), from a solution and anneal.
3. Deposition of the Emissive Layer (EML):
- Prepare a solution of the 2-methylquinoxaline-based polymer (as the emitter or as a host doped with an emissive guest) in a suitable solvent.
- Spin-coat the EML onto the HTL inside a nitrogen-filled glovebox.
- Anneal the EML to remove residual solvent.
4. Deposition of the Electron Transport and Injection Layers (ETL/EIL) and Cathode:
- Thermally evaporate a layer of a suitable ETL, such as tris(8-hydroxyquinolinato)aluminum (Alq₃) or 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).
- Thermally evaporate a thin layer (1 nm) of an EIL, such as lithium fluoride (LiF) or cesium carbonate (Cs₂CO₃).
- Deposit a 100 nm thick aluminum (Al) cathode by thermal evaporation.
5. Encapsulation and Characterization:
- Encapsulate the device using a glass lid and UV-curable epoxy resin to prevent degradation from oxygen and moisture.
- Measure the electroluminescence (EL) spectrum, current density-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the OLED.
Diagram: OLED Fabrication Workflow
Caption: Workflow for the fabrication and characterization of an OLED.
Polymer Synthesis Protocols
The following are generalized protocols for the synthesis of conjugated polymers using this compound as a monomer. The specific conditions may require optimization depending on the comonomer used.
Protocol 1: Suzuki Cross-Coupling Polymerization
This protocol describes the synthesis of a copolymer of this compound with a diboronic acid or ester comonomer.
Materials:
-
This compound
-
Aryl or heteroaryl bis(pinacolato)diboron or diboronic acid comonomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., P(o-tol)₃, SPhos)
-
Base (e.g., K₂CO₃, CsF)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Phase transfer catalyst (e.g., Aliquat 336), if using a two-phase system
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the diboronic ester comonomer (1.0 eq), the palladium catalyst (2-5 mol%), and the ligand (4-10 mol%).
-
Add the base (3-4 eq) and the phase transfer catalyst (if applicable).
-
Degas the flask by subjecting it to several vacuum/argon cycles.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir under an inert atmosphere for 24-72 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GPC to track the molecular weight increase.
-
Once the polymerization is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone.
-
Filter the polymer and wash it with methanol and acetone to remove catalyst residues and oligomers.
-
Purify the polymer further by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform). The final polymer is typically recovered from the chloroform fraction.
-
Dry the polymer under vacuum.
Diagram: Suzuki Polymerization
Caption: General workflow for Suzuki cross-coupling polymerization.
Protocol 2: Stille Cross-Coupling Polymerization
This protocol describes the synthesis of a copolymer of this compound with a distannyl comonomer.
Materials:
-
This compound
-
Aryl or heteroaryl bis(trimethylstannyl) or bis(tributylstannyl) comonomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., P(o-tol)₃)
-
Anhydrous solvent (e.g., toluene, chlorobenzene)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) and the distannyl comonomer (1.0 eq) in the anhydrous solvent.
-
Add the palladium catalyst (1-3 mol%) and the ligand (2-6 mol%).
-
Degas the solution by bubbling argon through it for 30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 90-120°C) and stir under an inert atmosphere for 24-48 hours.
-
Monitor the polymerization by GPC.
-
After completion, cool the reaction mixture and precipitate the polymer in methanol.
-
Filter the polymer and wash it with methanol.
-
Purify the polymer by Soxhlet extraction as described in the Suzuki protocol.
-
Dry the final polymer under vacuum.
Diagram: Stille Polymerization
Caption: General workflow for Stille cross-coupling polymerization.
Application Notes and Protocols: 5,8-dibromo-2-methylquinoxaline as a Precursor for Photoluminescent Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5,8-dibromo-2-methylquinoxaline as a versatile precursor for the synthesis of novel photoluminescent materials. The protocols detailed below are intended to serve as a foundational guide for the development of new materials with potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in materials science due to their excellent thermal stability, electron-accepting nature, and tunable photophysical properties. The strategic placement of bromine atoms at the 5 and 8 positions of the 2-methylquinoxaline core provides reactive sites for carbon-carbon bond formation through various cross-coupling reactions. This allows for the extension of the π-conjugated system, a key strategy in the design of materials with tailored emission wavelengths and high quantum yields.
This document outlines detailed protocols for the synthesis of 5,8-diaryl-2-methylquinoxalines via Suzuki and Stille cross-coupling reactions, along with a summary of the expected photoluminescent properties based on analogous compounds.
Data Presentation
The photophysical properties of photoluminescent materials derived from 5,8-dibromo-quinoxaline precursors are highly dependent on the nature of the appended aromatic or heteroaromatic moieties. While specific data for derivatives of this compound are not extensively reported, the following table summarizes representative data for analogous 5,8-π-extended quinoxaline derivatives to provide an expected range of performance.[1]
| Derivative Class | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (ΦFL) |
| 5,8-Diarylquinoxalines | ~380 - 420 | ~511 - 520 | 0.54 - 0.62 |
| 5,8-Distyrylquinoxalines | ~400 - 450 | ~530 - 580 | Not Reported |
| 5,8-Bis(thienyl)quinoxalines | ~420 - 460 | ~550 - 600 | Not Reported |
Note: The data presented is for quinoxaline derivatives that may not have a methyl group at the 2-position. The actual photophysical properties of 2-methylquinoxaline derivatives may vary.
Experimental Protocols
The following are detailed methodologies for the synthesis of photoluminescent materials using this compound as the starting material.
Protocol 1: Synthesis of 5,8-Diaryl-2-methylquinoxaline via Suzuki Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction between this compound and various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (4 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 mmol), the desired arylboronic acid (2.2 mmol), and potassium carbonate (4 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
To the flask, add a degassed solvent mixture of toluene:ethanol:water (e.g., 4:1:1, 10 mL).
-
Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Protocol 2: Synthesis of 5,8-Diaryl-2-methylquinoxaline via Stille Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Stille cross-coupling reaction between this compound and organostannane reagents.
Materials:
-
This compound
-
Aryltributylstannane (2.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (8 mol%)
-
Anhydrous and degassed toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a flame-dried Schlenk tube, place this compound (1 mmol) and the aryltributylstannane reagent (2.2 mmol).
-
Subject the Schlenk tube and its contents to three pump/purge cycles with argon.
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
In a separate glovebox or under a stream of argon, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and tri(o-tolyl)phosphine (0.08 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16-24 hours, with vigorous stirring. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired product.
-
Characterize the purified compound using NMR spectroscopy and mass spectrometry.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of photoluminescent materials from this compound.
Caption: Suzuki Coupling Workflow.
Caption: Stille Coupling Workflow.
References
Application Notes and Protocols for Quinoxaline-Based Polymers in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of quinoxaline-based polymers, a promising class of materials for high-efficiency organic solar cells (OSCs). Quinoxaline, a nitrogen-containing heterocyclic compound, serves as an excellent electron-acceptor unit in donor-acceptor (D-A) type conjugated polymers, enabling broad absorption spectra and tunable energy levels essential for efficient photovoltaic devices.[1][2][3][4] Recent advancements have led to power conversion efficiencies (PCEs) exceeding 17% for OSCs based on these polymers, highlighting their potential for commercial applications.[5]
Core Concepts in Quinoxaline-Based Polymer Design
The performance of quinoxaline-based polymers in OSCs is intricately linked to their molecular design. Key strategies for enhancing photovoltaic performance include:
-
Donor-Acceptor (D-A) Architecture: The fundamental design involves alternating electron-donating and electron-accepting moieties along the polymer backbone. This architecture promotes intramolecular charge transfer (ICT), leading to a lower bandgap and broader absorption of the solar spectrum.[1][2]
-
Side-Chain Engineering: The strategic placement of alkyl or alkoxy side chains on the polymer backbone is crucial for ensuring good solubility in common organic solvents, which is a prerequisite for solution-based fabrication processes.[6] Side-chain engineering also influences the polymer's morphology and intermolecular interactions, which in turn affect charge transport.[5]
-
Fluorination: The introduction of fluorine atoms into the polymer structure can effectively lower the Highest Occupied Molecular Orbital (HOMO) energy level.[7] This leads to a higher open-circuit voltage (Voc) in the resulting solar cell. Fluorination can also enhance intermolecular interactions and improve the planarity of the polymer backbone, facilitating better charge transport.[8]
Experimental Protocols
General Synthesis of Quinoxaline-Based Polymers via Stille Coupling
Stille coupling is a widely used method for the synthesis of conjugated polymers, including those based on quinoxaline.[1][7][9][10] The reaction involves the palladium-catalyzed cross-coupling of an organotin compound (distannyl monomer) with an organohalide (dihalo monomer).
Materials:
-
Distannylated donor monomer (e.g., a distannylated benzodithiophene derivative)
-
Dihalogenated quinoxaline-based acceptor monomer
-
Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Methanol, Hexane, Chloroform (for purification)
-
Soxhlet extraction apparatus
Procedure:
-
In a Schlenk flask, dissolve the distannylated donor monomer and the dihalogenated quinoxaline acceptor monomer in anhydrous toluene under an inert atmosphere.
-
Add the palladium catalyst (typically 2-3 mol%) to the reaction mixture.
-
Degas the mixture by three freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 24-48 hours under an inert atmosphere.
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter the crude polymer and wash it with methanol.
-
Purify the polymer by Soxhlet extraction with a series of solvents, typically starting with methanol and hexane to remove oligomers and catalyst residues, followed by extraction with chloroform or chlorobenzene to collect the desired polymer fraction.[6][11]
-
Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol, filter, and dry under vacuum.
Fabrication of Bulk Heterojunction (BHJ) Organic Solar Cells
The following protocol outlines the fabrication of an inverted-type organic solar cell, a common device architecture.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Detergent, deionized water, acetone, isopropanol
-
Zinc oxide (ZnO) nanoparticle solution (for electron transport layer)
-
Quinoxaline-based polymer donor
-
Fullerene (e.g., PC71BM) or non-fullerene acceptor (e.g., Y6)
-
Chlorobenzene or other suitable organic solvent
-
Molybdenum oxide (MoO3) (for hole transport layer)
-
Silver (Ag) or Aluminum (Al) (for top electrode)
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent solution, deionized water, acetone, and isopropanol.[12] Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 15 minutes to improve the surface wettability.
-
Electron Transport Layer (ETL) Deposition: Spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrates and anneal at a specified temperature (e.g., 150 °C) to form the electron transport layer.
-
Active Layer Preparation: Prepare a blend solution of the quinoxaline-based polymer donor and the acceptor in a suitable solvent (e.g., chlorobenzene) at a specific donor:acceptor weight ratio (e.g., 1:1.5). The concentration of the solution will depend on the desired thickness of the active layer.
-
Active Layer Deposition: Spin-coat the active layer blend solution onto the ZnO layer in a nitrogen-filled glovebox. Anneal the film at an optimized temperature to improve the morphology and crystallinity of the active layer.
-
Hole Transport Layer (HTL) Deposition: Thermally evaporate a thin layer of MoO3 onto the active layer under high vacuum.
-
Top Electrode Deposition: Thermally evaporate the metal electrode (e.g., Ag or Al) onto the MoO3 layer through a shadow mask to define the active area of the device.[12]
-
Device Encapsulation: Encapsulate the device to protect it from atmospheric degradation.[12]
Data Presentation
The following tables summarize the key properties and photovoltaic performance of several representative quinoxaline-based polymers.
Table 1: Polymer Properties
| Polymer | Donor Unit | Acceptor Unit | Mn (kDa) | PDI | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| PPyQxff[7] | Pyrene | Fluorinated Quinoxaline | 18.4 | 1.88 | -5.47 | -3.62 | 1.77 |
| PPyQx[7] | Pyrene | Quinoxaline | 19.5 | 1.80 | -5.41 | -3.62 | 1.77 |
| P2[6] | Carbazole | Alkoxy-substituted Quinoxaline | - | - | - | - | - |
| PB-QxF[11] | Benzodithiophene | Fluorinated Quinoxaline | 52.39 | - | - | - | - |
| PBF-QxF[11] | Fluorinated Benzodithiophene | Fluorinated Quinoxaline | 58.92 | 2.16 | - | - | - |
| PBQ6[5] | Bithienyl-benzodithiophene | Difluoroquinoxaline with alkyl-substituted fluorothiophene side chains | - | - | - | - | - |
| P2F[9] | Benzodithiophene | Selenophene-bridged fluorinated quinoxaline | - | - | -5.65 | -3.87 | 1.70 |
| PCl[9] | Benzodithiophene | Selenophene-bridged chlorinated quinoxaline | - | - | -5.86 | -3.82 | 1.72 |
Table 2: Organic Solar Cell Performance
| Polymer:Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| P2:PC71BM[6] | 0.82 | 9.96 | 49 | 4.0 |
| PB-QxF:Y6[11] | - | - | - | 10.99 |
| PBF-QxF:Y6[11] | - | - | - | 13.96 |
| PBQ6:Y6[5] | - | - | 77.91 | 17.62 |
| PBDTDPQ-HDT:PC71BM[12] | 0.88 | 7.9 | 45.4 | 3.2 |
| P2F:Fullerene/Non-fullerene | - | - | - | 7.54 |
| PCl:Fullerene/Non-fullerene | - | - | - | 3.87 |
| PIDT-Qx:PC71BM[10] | 0.92 | - | - | 2.83 |
| PIDTT-Qx:PC71BM[10] | - | - | - | 4.54 |
| P3:IDIC[8] | 1.00 | 15.99 | - | 9.7 |
Visualizations
Caption: Donor-Acceptor concept in quinoxaline polymers for OSCs.
Caption: Workflow for quinoxaline-based polymer synthesis.
Caption: Workflow for organic solar cell fabrication.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline-based conjugated polymers for polymer solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A Quinoxaline-Based D-A Copolymer Donor Achieving 17.62% Efficiency of Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SYNTHESIS OF F AND Cl CONTAINING NOVEL QUINOXALINE-BASED CONJUGATED POLYMERS FOR ORGANIC SOLAR CELL [open.metu.edu.tr]
- 10. jku.at [jku.at]
- 11. researchgate.net [researchgate.net]
- 12. nanoscience.or.kr [nanoscience.or.kr]
Application Notes and Protocols for Stilling Coupling with 5,8-dibromo-2-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Stille cross-coupling reaction of 5,8-dibromo-2-methylquinoxaline. The Stille coupling is a versatile and powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2][3] This protocol offers a foundational method for the synthesis of novel 5,8-disubstituted-2-methylquinoxaline derivatives, which are of significant interest in medicinal chemistry and materials science. The reaction conditions are compatible with a wide range of functional groups.[3][4]
Introduction
The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[1][2] This reaction is a cornerstone of modern organic synthesis due to its tolerance of various functional groups, the stability of the organostannane reagents to air and moisture, and the relatively mild reaction conditions often employed.[2][3][4] While organotin reagents are toxic and require careful handling, their stability and the broad scope of the reaction make the Stille coupling an invaluable tool.[2][3][5] This protocol has been developed for the specific application of functionalizing the this compound core, a heterocyclic scaffold with potential applications in pharmaceutical and materials development.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Organostannane (e.g., Tributyl(vinyl)stannane) | ≥97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Triphenylarsine | ≥98% | Commercially Available |
| Copper(I) iodide | 99.995% | Commercially Available |
| Saturated aq. Potassium Fluoride | N/A | Prepared in-house |
| Diethyl Ether | ACS Grade | Commercially Available |
| Anhydrous Magnesium Sulfate | ≥97% | Commercially Available |
| Celite® | N/A | Commercially Available |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the organostannane (2.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and triphenylarsine (0.1 eq). For reactions that are sluggish, the addition of a copper(I) iodide co-catalyst can lead to significant rate accelerations.[6]
-
Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere. The typical concentration is 0.1 M with respect to the this compound.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and stir vigorously with a saturated aqueous solution of potassium fluoride for 1-2 hours to remove tin byproducts.[4]
-
Filtration: Filter the resulting suspension through a pad of Celite® to remove the precipitated tin salts. Wash the filter cake with diethyl ether.
-
Extraction and Drying: Transfer the filtrate to a separatory funnel, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5,8-disubstituted-2-methylquinoxaline.
Reaction Scheme
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,8-dibromo-2-methylquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5,8-dibromo-2-methylquinoxaline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and practical approach involves a two-step synthesis. The first step is the condensation of o-phenylenediamine with pyruvaldehyde (or its bisulfite adduct) to form 2-methylquinoxaline. The second step is the regioselective dibromination of 2-methylquinoxaline at the 5 and 8 positions of the benzene ring.
Q2: I am getting a low yield in the synthesis of 2-methylquinoxaline. What are the possible causes and solutions?
A2: Low yields in the synthesis of 2-methylquinoxaline can be attributed to several factors. Purity of reactants, reaction temperature, and pH are critical. Ensure that the o-phenylenediamine is free from oxidation impurities. The reaction with pyruvaldehyde is often exothermic; maintaining the recommended temperature is crucial to prevent side reactions. The pH of the reaction mixture can also influence the cyclization and yield.
Q3: During the bromination of 2-methylquinoxaline, I am observing the formation of multiple brominated products. How can I improve the regioselectivity for the 5,8-dibromo isomer?
A3: Achieving high regioselectivity for the 5,8-dibromo isomer is a common challenge. The choice of brominating agent and reaction conditions plays a pivotal role. Using a milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent can offer better control. Furthermore, triflic acid-assisted bromination has been shown to be highly regioselective for the 5,8-positions in similar quinoxaline systems[1]. Careful control of stoichiometry and reaction time is also essential to prevent the formation of over-brominated products.
Q4: What are the common impurities in the final this compound product and how can they be removed?
A4: Common impurities include monobrominated isomers (e.g., 5-bromo- or 8-bromo-2-methylquinoxaline), other dibrominated isomers (e.g., 5,6- or 6,7-dibromo), and potentially some unreacted 2-methylquinoxaline. Purification can typically be achieved through column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). Recrystallization from an appropriate solvent can also be an effective method for purification.
Troubleshooting Guides
Problem 1: Low Yield in 2-Methylquinoxaline Synthesis
| Potential Cause | Troubleshooting Suggestion |
| Impure o-phenylenediamine | Recrystallize o-phenylenediamine from a suitable solvent before use. |
| Incorrect reaction temperature | Monitor the internal reaction temperature and use an ice bath to control exothermic reactions. |
| Suboptimal pH | Adjust the pH of the reaction mixture as specified in the protocol. |
| Inefficient work-up | Ensure complete extraction of the product from the aqueous layer during work-up. |
Problem 2: Poor Regioselectivity in the Bromination Step
| Potential Cause | Troubleshooting Suggestion |
| Harsh brominating agent | Use a milder brominating agent like N-bromosuccinimide (NBS) instead of molecular bromine. |
| Incorrect solvent | Experiment with different solvents. For instance, triflic acid has been shown to promote 5,8-dibromination[1]. |
| Over-bromination | Carefully control the stoichiometry of the brominating agent. Use of 2.0-2.2 equivalents is a good starting point for dibromination. |
| Competing side reactions | Run the reaction at a lower temperature to minimize the formation of undesired isomers. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion |
| Co-elution of isomers in column chromatography | Optimize the eluent system for better separation. A gradient elution might be necessary. |
| Product oiling out during recrystallization | Try a different solvent or a mixture of solvents for recrystallization. Seeding with a pure crystal can also help. |
| Presence of colored impurities | Treat the crude product with activated charcoal before the final purification step. |
Experimental Protocols
Synthesis of 2-Methylquinoxaline
This protocol is adapted from a procedure in Organic Syntheses, a reliable source for organic preparations[2].
Materials:
-
o-Phenylenediamine
-
Pyruvic aldehyde-sodium bisulfite adduct
-
Sodium carbonate monohydrate
-
Water
Procedure:
-
Dissolve o-phenylenediamine in water and heat the solution to 70°C.
-
In a separate flask, dissolve the pyruvic aldehyde-sodium bisulfite adduct in hot water (around 80°C).
-
With stirring, add the pyruvic aldehyde solution to the o-phenylenediamine solution.
-
Allow the mixture to stand for 15 minutes.
-
Cool the mixture to room temperature and add sodium carbonate monohydrate.
-
The 2-methylquinoxaline will separate as an oil. Extract the product with a suitable organic solvent (e.g., dichloromethane or ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-methylquinoxaline. The product can be further purified by distillation or chromatography if necessary. A yield of 88-92% can be expected with this method[2].
Synthesis of this compound
This is a suggested protocol based on related literature procedures for the regioselective bromination of quinoxaline derivatives[1]. Optimization may be required.
Materials:
-
2-Methylquinoxaline
-
N-Bromosuccinimide (NBS)
-
Triflic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methylquinoxaline in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add triflic acid to the stirred solution.
-
In a separate container, dissolve N-bromosuccinimide (2.1 equivalents) in dichloromethane.
-
Add the NBS solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to isolate this compound.
Data Presentation
Table 1: Optimization of 2-Methylquinoxaline Synthesis
| Entry | Reactant B | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pyruvaldehyde-sodium bisulfite | Water | 70 -> RT | 88-92 | [2] |
| 2 | 1,2-Propanediol | PbHY zeolite | 350 | 82.1 | A study on zeolite catalysts. |
| 3 | Glycerol | Iridium Complex / 2,2,2-Trifluoroethanol | Reflux | 92 | A study on iridium catalysis. |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving regioselectivity in the bromination step.
References
Technical Support Center: Purification of 5,8-dibromo-2-methylquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5,8-dibromo-2-methylquinoxaline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low yield after purification.
| Potential Cause | Suggested Solution |
| Product loss during extraction | Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate). Check the pH of the aqueous layer to ensure the product is in a neutral, less water-soluble form. |
| Product loss during recrystallization | Avoid using an excessive amount of solvent for recrystallization. Ensure the solution is fully saturated at high temperature and allowed to cool slowly without disturbance. Cool the solution in an ice bath to maximize precipitation before filtration. Wash the collected crystals with a minimal amount of cold solvent. |
| Product loss during column chromatography | Ensure the chosen eluent system is not too polar, which could cause the product to elute too quickly with impurities. Conversely, an eluent that is not polar enough may result in the product not eluting at all. Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Ensure the silica gel is properly packed to avoid channeling. |
| Product decomposition | This compound may be sensitive to prolonged exposure to heat or certain pH conditions. Minimize heating time during recrystallization. If using column chromatography, silica gel is slightly acidic; if the compound is acid-sensitive, consider using neutral alumina or deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent. |
Problem 2: Product is still impure after a single purification step.
| Potential Cause | Suggested Solution |
| Co-eluting impurities in column chromatography | The polarity of the impurity is very similar to the product. Try a different solvent system for chromatography. A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point. A shallow gradient elution may be necessary to achieve better separation. |
| Incomplete removal of starting materials | Unreacted starting materials, such as a dibromo-o-phenylenediamine or pyruvaldehyde, may persist. If the starting materials have significantly different polarities, column chromatography should be effective. If not, consider a chemical wash of the crude product (e.g., a dilute acid wash to remove basic impurities or a dilute base wash to remove acidic impurities), provided the target compound is stable under these conditions. |
| Formation of closely related byproducts | Isomeric impurities or byproducts from side reactions may have very similar properties to the desired product. A combination of purification techniques may be necessary. For example, follow column chromatography with a recrystallization step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include:
-
Unreacted starting materials: Such as the corresponding 1,2-diaminodibromobenzene and pyruvaldehyde (or its equivalent).
-
Side-products from the condensation reaction: This could include regioisomers if the starting diamine is asymmetrical, or products from over-reaction or incomplete reaction.
-
Reagents from the workup: Residual solvents, salts from washings (e.g., NaCl from a brine wash), or drying agents.
-
Byproducts from the bromination step: If the synthesis involves bromination of 2-methylquinoxaline, impurities could include under- or over-brominated quinoxalines. If N-bromosuccinimide (NBS) is used, succinimide will be a byproduct.
Q2: What is a good starting point for developing a recrystallization protocol?
A2: Based on the purification of similar quinoxaline derivatives, you can start by screening the following solvents and solvent systems:
-
Non-polar solvents: Hexane, heptane, petroleum ether.
-
Moderately polar solvents: Ethanol, isopropanol, ethyl acetate.
-
Solvent mixtures: Ethanol/water, ethyl acetate/hexane.
To perform a solvent screen, dissolve a small amount of the crude product in a minimal amount of the hot solvent. If the product dissolves and then precipitates upon cooling, the solvent is a good candidate.
Q3: How do I choose an appropriate eluent system for column chromatography?
A3: Use thin-layer chromatography (TLC) to determine the optimal eluent system. The ideal system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurity spots. A good starting point for this compound would be a mixture of petroleum ether (or hexane) and ethyl acetate. You can start with a low polarity mixture (e.g., 20:1 petroleum ether:ethyl acetate) and gradually increase the polarity.
Q4: My purified product is a brown solid. Is this expected?
A4: While some quinoxaline derivatives can be colored, a brown color often indicates the presence of impurities. Pure this compound is expected to be a solid. If your product is brown, further purification by recrystallization or column chromatography may be necessary to obtain a lighter-colored solid.
Experimental Protocols
Column Chromatography (General Protocol)
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Start with a low polarity eluent (e.g., 20:1 petroleum ether:ethyl acetate).
-
Gradually increase the polarity of the eluent (gradient elution) or switch to a more polar eluent (step-wise elution) to elute the compounds.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Recrystallization (General Protocol)
-
Dissolution:
-
Place the crude this compound in a flask.
-
Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Purification Workflow
Caption: Purification workflow for crude this compound.
Technical Support Center: Bromination of 2-Methylquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-methylquinoxaline. The primary goal of this reaction is typically the synthesis of 2-(bromomethyl)quinoxaline, a key intermediate for further functionalization. However, side reactions can occur, impacting yield and purity. This guide addresses common issues encountered during this synthesis.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems during the bromination of 2-methylquinoxaline, which is typically carried out via a Wohl-Ziegler reaction using N-bromosuccinimide (NBS) and a radical initiator.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive radical initiator. 2. Insufficient reaction temperature or initiation energy (e.g., UV light). 3. Presence of radical inhibitors (e.g., oxygen, certain impurities). | 1. Use a fresh batch of radical initiator (e.g., AIBN, benzoyl peroxide). 2. Ensure the reaction is heated to the appropriate temperature for the chosen solvent and initiator (typically reflux). If using photo-initiation, ensure the light source is functional and of the correct wavelength. 3. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Low Selectivity) | 1. Over-bromination leading to 2-(dibromomethyl)quinoxaline. 2. Aromatic ring bromination. 3. Impure NBS leading to ionic side reactions. | 1. Use a stoichiometric amount or a slight excess of NBS (1.0-1.2 equivalents). Adding the NBS portion-wise can also help maintain a low bromine concentration, favoring monobromination. 2. Avoid polar, protic solvents (e.g., acetic acid) which can promote ionic bromination of the aromatic ring. Use non-polar solvents like carbon tetrachloride or cyclohexane. 3. Recrystallize the NBS before use to remove impurities that can catalyze ionic reactions. |
| High Yield of Dibrominated Side Product | 1. Excess NBS used. 2. Prolonged reaction time after consumption of the starting material. | 1. Carefully control the stoichiometry of NBS. Use closer to a 1:1 molar ratio of 2-methylquinoxaline to NBS. 2. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. |
| Product Decomposition or Hydrolysis | 1. Presence of water in the reaction mixture. 2. High reaction temperatures for extended periods. | 1. Use anhydrous solvents and dry glassware. The presence of water can lead to the hydrolysis of the desired 2-(bromomethyl)quinoxaline to 2-(hydroxymethyl)quinoxaline. 2. While heating is necessary for initiation, avoid unnecessarily long reaction times at reflux. |
Data Presentation: Expected Product Distribution
| Reaction Condition | 2-(bromomethyl)quinoxaline (Desired Product) | 2-(dibromomethyl)quinoxaline (Side Product) | Other Side Products |
| 1.0-1.1 eq. NBS, Radical Initiator, Anhydrous Non-polar Solvent | High Yield | Low Yield | Minimal |
| >1.5 eq. NBS, Radical Initiator, Anhydrous Non-polar Solvent | Moderate to Low Yield | High Yield | Minimal |
| 1.0 eq. NBS, No Radical Initiator | Low to No Reaction | - | Minimal |
| 1.0 eq. NBS, Radical Initiator, Polar Solvent (e.g., Acetic Acid) | Low Yield | Low Yield | Aromatic Bromination Products |
| 1.0 eq. NBS, Radical Initiator, Non-anhydrous Solvent | Decreased Yield | Low Yield | 2-(hydroxymethyl)quinoxaline |
Experimental Protocols
Selective Monobromination of 2-Methylquinoxaline
This protocol is a general guideline for the selective synthesis of 2-(bromomethyl)quinoxaline using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator.
Materials:
-
2-Methylquinoxaline
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylquinoxaline (1.0 eq.).
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Flush the system with an inert gas.
-
Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.05 eq.) to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualizations
Reaction Pathway for Bromination of 2-Methylquinoxaline
Caption: Main and side reaction pathways in the bromination of 2-methylquinoxaline.
Experimental Workflow for Selective Monobromination
Caption: Step-by-step workflow for the synthesis of 2-(bromomethyl)quinoxaline.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction turning dark brown/black?
A1: Significant color change can indicate decomposition. This might be due to excessive heat, prolonged reaction times, or impurities in your starting materials or solvent. Ensure your solvent is pure and anhydrous, and that the reaction is not heated for longer than necessary.
Q2: Can I use a solvent other than carbon tetrachloride?
A2: Yes, other non-polar solvents that are stable to free radicals can be used. Examples include cyclohexane, benzene, or certain fluorinated solvents. It is important to avoid solvents that can react with bromine radicals, such as dichloromethane, which can be chlorinated under these conditions.
Q3: How can I be sure my NBS is pure enough?
A3: Pure NBS is a white to off-white crystalline solid. A yellow or orange color indicates the presence of bromine. For best results, NBS can be recrystallized from water.
Q4: What is the role of the radical initiator?
A4: The radical initiator, such as AIBN or benzoyl peroxide, is essential for starting the free-radical chain reaction. Upon heating, it decomposes to form radicals, which then initiate the bromination process. Without an initiator, the reaction will be very slow or may not proceed at all.
Q5: My main product, 2-(bromomethyl)quinoxaline, appears to be unstable. How should I handle and store it?
A5: Benzylic bromides can be lachrymatory and are often sensitive to moisture and light. It is best to use the product as soon as possible after purification. If storage is necessary, keep it in a tightly sealed container under an inert atmosphere, refrigerated, and protected from light.
Technical Support Center: Overcoming Solubility Issues of Quinoxaline-Based Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with quinoxaline-based polymers.
FAQs: Quick Solutions to Common Problems
Q1: My quinoxaline-based polymer won't dissolve in common organic solvents. What should I do first?
A1: Start by confirming the appropriate solvent. Quinoxaline-based polymers are often soluble in chlorinated solvents like chloroform, chlorobenzene, and o-dichlorobenzene (ODCB), as well as tetrahydrofuran (THF).[1] If solubility is still an issue, gentle heating and extended stirring (for several hours or even days) can sometimes facilitate dissolution. However, be cautious with heating as it can potentially lead to aggregation in some cases.
Q2: I've synthesized a new quinoxaline-based polymer, and it has very low solubility. What structural features might be causing this?
A2: Low solubility in quinoxaline-based polymers is often attributed to their rigid and planar conjugated backbones, which can lead to strong intermolecular π-π stacking and aggregation. The absence of solubilizing side chains, or the presence of short or linear side chains, can exacerbate this issue.[1]
Q3: Can the position of the side chains on the quinoxaline unit affect solubility?
A3: Yes, the position of side chains, such as alkoxy groups, can significantly impact the polymer's properties. For instance, meta-positioned alkoxy chains can enhance the electron-withdrawing effect and influence intermolecular interactions differently than para-positioned chains, which can, in some cases, interrupt crystallization and affect solubility.[2][3]
Q4: My polymer precipitates out of solution during a reaction or upon cooling. How can I prevent this?
A4: Polymer precipitation during a reaction can be due to a few factors. The growing polymer chain may become too long and rigid to remain soluble in the reaction solvent. You could try using a higher boiling point solvent to run the reaction at a higher temperature, which can improve solubility. If the polymer precipitates upon cooling, it indicates that the solvent is a poor solvent at lower temperatures. For purification by precipitation, this is the desired outcome. However, if you need to keep it in solution, you may need to switch to a better solvent or keep the solution warm.
Q5: Are there any general strategies to improve the solubility of my existing insoluble quinoxaline-based polymer?
A5: If you have an existing polymer with poor solubility, post-polymerization modification is a viable strategy. This involves chemically modifying the polymer after it has been synthesized to introduce functional groups that enhance solubility. A common method is nucleophilic aromatic substitution on a halogenated precursor polymer.
Troubleshooting Guides
Issue 1: Poor Solubility of a Newly Synthesized Quinoxaline-Based Polymer
This guide will walk you through a logical workflow to diagnose and address poor solubility.
Caption: Troubleshooting workflow for poor polymer solubility.
Detailed Steps:
-
Verify Solvent Choice: Confirm that you are using a solvent known to be effective for quinoxaline-based polymers. The most common choices are chloroform, chlorobenzene, o-dichlorobenzene (ODCB), and tetrahydrofuran (THF).[1]
-
Optimize Dissolution Conditions: Gently heat the solvent/polymer mixture while stirring. In some cases, prolonged stirring for 24-48 hours at room temperature may be necessary to fully dissolve the polymer.
-
Structural Modification: If the polymer remains insoluble, structural modifications are likely necessary.
-
Side-Chain Engineering: The most common and effective strategy is to introduce flexible or bulky alkyl or alkoxy side chains to the polymer backbone. Longer side chains (e.g., 2-ethylhexyl, octyl, decyl) are generally more effective at disrupting planarity and improving solubility.
-
Backbone Modification: Consider incorporating different comonomers that can break up the planarity and rigidity of the polymer backbone.
-
Post-Polymerization Modification: If you have a precursor polymer with suitable reactive sites (e.g., fluorine atoms), you can perform a post-polymerization modification to attach more soluble side chains.
-
Issue 2: Polymer Precipitation During Film Casting
This guide addresses common problems encountered when preparing thin films from a polymer solution.
Caption: Troubleshooting guide for polymer precipitation during film casting.
Detailed Steps:
-
Control Solvent Evaporation: Rapid solvent evaporation can cause the polymer to crash out of solution. Cover the casting dish with a petri dish or use a solvent with a higher boiling point to slow down the evaporation process.
-
Optimize Concentration: If the polymer solution is too concentrated, the polymer chains may aggregate and precipitate as the solvent evaporates. Try using a more dilute solution.
-
Ensure Miscibility: The polymer must be soluble in the solvent at all concentrations leading up to the final film. If a co-solvent system is used, ensure that the final evaporating solvent is a good solvent for the polymer to prevent precipitation.
-
Use a Co-solvent System: In some cases, using a mixture of a good solvent and a slightly poorer, higher-boiling-point solvent can help to control the film morphology and prevent rapid precipitation.
Quantitative Data on Solubility
While exact solubility values are highly dependent on the specific polymer structure and molecular weight, the following table provides a qualitative summary of the solubility of a representative quinoxaline-based polymer (PBQxF) in various organic solvents.
| Solvent | Qualitative Solubility |
| Chloroform | Soluble |
| Chlorobenzene | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Dichloromethane | Soluble |
| o-Dichlorobenzene (ODCB) | Soluble |
Data synthesized from literature describing the general solubility of quinoxaline-based polymers like PBQxF.[1]
Experimental Protocols
Protocol 1: Synthesis of a Soluble Quinoxaline-Based Copolymer via Stille Coupling
This protocol describes a general procedure for the synthesis of a soluble quinoxaline-based copolymer with alkyl side chains for improved solubility.
Caption: Workflow for the Stille coupling polymerization.
Materials:
-
Distannylated comonomer (e.g., with alkylthienyl groups)
-
Dibrominated quinoxaline comonomer (with long alkyl side chains)
-
Pd(PPh₃)₄ catalyst
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Anhydrous toluene
-
2-Bromothiophene (for end-capping)
-
2-(Tributylstannyl)thiophene (for end-capping)
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Methanol
-
Hexane
-
Acetone
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Chloroform
Procedure:
-
In a flame-dried Schlenk flask, combine the distannylated comonomer (1 mmol), the dibrominated quinoxaline comonomer (1 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add anhydrous toluene (20 mL) to the flask.
-
Degas the mixture by three freeze-pump-thaw cycles and then backfill with argon.
-
Heat the reaction mixture to 100°C and stir for 48 hours under an argon atmosphere.
-
For end-capping, add 2-bromothiophene (0.1 mmol) and stir for 2 hours, then add 2-(tributylstannyl)thiophene (0.1 mmol) and stir for another 2 hours.
-
Cool the mixture to room temperature and precipitate the polymer by slowly adding the solution to vigorously stirred methanol (200 mL).
-
Filter the crude polymer and purify by Soxhlet extraction with methanol, hexane, acetone, and finally chloroform.
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The chloroform fraction is concentrated and reprecipitated in methanol. The final polymer is collected by filtration and dried under vacuum.[4]
Protocol 2: Post-Polymerization Modification via Nucleophilic Aromatic Substitution (SNAr) to Enhance Solubility
This protocol outlines a general method for improving the solubility of a quinoxaline-based polymer that has been synthesized with fluoro-substituents.
Caption: Workflow for post-polymerization modification via SNAr.
Materials:
-
Fluoro-substituted quinoxaline-based polymer
-
Nucleophile with a solubilizing tail (e.g., a long-chain alcohol to form an alkoxide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Acetone
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
In a flame-dried Schlenk flask, dissolve the fluoro-substituted quinoxaline-based polymer (100 mg) in anhydrous DMF (5 mL).
-
Add the nucleophile (e.g., a long-chain alcohol, 2-4 equivalents per fluorine atom) and K₂CO₃ (2-4 equivalents per fluorine atom).
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Heat the reaction mixture to 120°C and stir for 48 hours under an argon atmosphere.
-
Cool the mixture to room temperature and precipitate the modified polymer by pouring the solution into a mixture of water and methanol.
-
Filter the precipitate and wash thoroughly with acetone, diethyl ether, and ethyl acetate to remove any unreacted nucleophile and other impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the Selective Alkoxy Side Chain Position in Quinoxaline-Based Polymer Acceptors on the Performance of All-Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. nanoscience.or.kr [nanoscience.or.kr]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Regioselective Functionalization of 5,8-Dibromo-2-methylquinoxaline
Welcome to the technical support center for the regioselective functionalization of 5,8-dibromo-2-methylquinoxaline. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with the selective modification of this versatile heterocyclic compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common cross-coupling reactions, and experimental protocols based on established methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective functionalization of this compound?
A1: The main challenge lies in achieving selective substitution at either the C5 or C8 position. The electronic and steric environment of the two bromine atoms can lead to a mixture of mono- and di-substituted products, as well as isomers. The choice of catalyst, ligands, base, and solvent is crucial in directing the selectivity of the reaction.
Q2: Which position, C5 or C8, is generally more reactive?
A2: The relative reactivity of the C5 and C8 positions can be influenced by several factors, including the specific reaction conditions and the nature of the coupling partners. In some palladium-catalyzed reactions on related heterocyclic systems, the position with less steric hindrance or different electronic properties may react preferentially. For this compound, empirical determination through small-scale test reactions is often necessary to establish the regioselectivity under your specific conditions.
Q3: Can I achieve monosubstitution, and how can I control for it?
A3: Yes, monosubstitution is achievable. To favor mono-functionalization, you can often use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the coupling partner. Lowering the reaction temperature and using a less active catalyst system can also help to prevent or slow down the second substitution. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is essential to stop the reaction once the desired mono-substituted product is predominantly formed.
Q4: What are the most common side products to expect?
A4: Common side products include the di-substituted product, starting material, and homo-coupling of the boronic acid (in Suzuki reactions). Dehalogenation (hydrodehalogenation) of the starting material or product can also occur, particularly at elevated temperatures and in the presence of a hydrogen source. In some cases, catalyst deactivation can lead to incomplete conversion.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired coupled product.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst for more reliable generation of the active catalytic species. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system. For poorly soluble reactants, consider using a co-solvent system (e.g., toluene/water, dioxane/water) or a different solvent altogether. |
| Base Incompatibility | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Oxygen can deactivate the palladium catalyst. |
| Boronic Acid Decomposition | Boronic acids can be unstable, especially at high temperatures. Use fresh boronic acid and consider using boronic esters (e.g., pinacol esters) which are often more stable. |
Issue: Formation of significant amounts of homo-coupled byproduct.
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Rigorous degassing is crucial as oxygen can promote the homo-coupling of boronic acids. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes lead to increased homo-coupling. |
| High Catalyst Loading | Optimize the catalyst loading. While a higher loading can increase the reaction rate, it can also promote side reactions. |
Issue: Poor regioselectivity (mixture of C5 and C8 substituted products).
| Potential Cause | Troubleshooting Step |
| Reaction Temperature Too High | Lower the reaction temperature to enhance the kinetic difference in reactivity between the C5 and C8 positions. |
| Ligand Choice | The steric and electronic properties of the phosphine ligand can influence regioselectivity. Screen different ligands (e.g., SPhos, XPhos, P(t-Bu)₃) to find one that favors the desired isomer. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or no reaction.
| Potential Cause | Troubleshooting Step |
| Catalyst/Ligand Combination | The choice of ligand is critical and substrate-dependent. For aryl bromides, bulky electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are often effective. Screen a panel of ligands to find the optimal one for your specific amine. |
| Base Strength | Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or LHMDS are typically required. The pKa of the amine will influence the choice of base. |
| Amine Reactivity | Primary amines are generally more reactive than secondary amines. For less reactive amines, more forcing conditions (higher temperature, more active catalyst) may be necessary. |
| Catalyst Poisoning | Certain functional groups on the amine or substrate can poison the palladium catalyst. Ensure starting materials are pure. |
Issue: Dehalogenation of the starting material or product.
| Potential Cause | Troubleshooting Step |
| High Temperature | Reduce the reaction temperature. |
| Presence of a Hydrogen Source | Ensure the solvent and reagents are anhydrous. Some bases can also act as a hydride source at high temperatures. |
| Ligand Choice | Some ligands are more prone to promoting dehalogenation. Experiment with different ligands. |
Experimental Protocols
General Considerations for Regioselective Functionalization
To achieve regioselective mono-functionalization, it is crucial to carefully control the stoichiometry of the reagents. Using a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents of boronic acid in a Suzuki coupling or amine in a Buchwald-Hartwig amination) is a common starting point. The reaction should be monitored closely by TLC or LC-MS to determine the optimal reaction time to maximize the yield of the mono-substituted product and minimize the formation of the di-substituted byproduct.
Below are representative, generalized protocols. Optimal conditions will need to be determined empirically for each specific substrate and coupling partner.
1. Regioselective Mono-Suzuki-Miyaura Coupling
This protocol aims for the mono-arylation of this compound.
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion (consumption of starting material or maximization of the desired product), cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | Catalyst choice can influence yield and selectivity. |
| Ligand (if applicable) | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands are often effective. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Base strength and solubility are important factors. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | The solvent system should ensure solubility of all components. |
| Temperature | 80 - 110 °C | Lower temperatures may favor mono-substitution. |
2. Regioselective Mono-Buchwald-Hartwig Amination
This protocol is for the mono-amination of this compound.
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and a base (e.g., NaOt-Bu, 1.4 eq.).
-
Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) and monitor its progress.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst (e.g., XPhos Pd G3) | Precatalysts often provide more consistent results. |
| Ligand | XPhos, SPhos, BrettPhos | Ligand choice is crucial for success with different amines. |
| Base | NaOt-Bu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is generally required. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and degassed solvents are essential. |
| Temperature | 90 - 120 °C | Higher temperatures may be needed for less reactive amines. |
Visualizing Reaction Workflows
To aid in understanding the experimental processes, the following diagrams illustrate typical workflows for palladium-catalyzed cross-coupling reactions.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Technical Support Center: 5,8-Dibromo-2-methylquinoxaline in Synthetic Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,8-dibromo-2-methylquinoxaline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on preventing unwanted debromination during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where debromination of this compound is observed?
A1: Debromination is a potential side reaction in various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This occurs when a bromine substituent is replaced by a hydrogen atom from a solvent, base, or other reagent in the reaction mixture, leading to the formation of 5-bromo-2-methylquinoxaline or even 2-methylquinoxaline as byproducts.
Q2: What factors typically promote debromination in these reactions?
A2: Several factors can contribute to an increased likelihood of debromination:
-
High Reaction Temperatures: Elevated temperatures can promote the undesired hydrodehalogenation pathway.
-
Electron-Rich Ligands and Highly Active Catalysts: While often desirable for high reactivity, some highly active palladium catalyst systems can also facilitate the debromination side reaction.
-
Choice of Base and Solvent: Protic solvents or bases containing available hydrogen atoms can act as a source for the unwanted hydrogen transfer. For instance, the use of certain alcohols or water in the reaction mixture can sometimes lead to increased debromination.
-
Prolonged Reaction Times: Extended reaction times can increase the opportunity for side reactions like debromination to occur.
Q3: How can I monitor the progress of my reaction and detect debromination?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring reaction progress. By comparing the reaction mixture to standards of the starting material (this compound) and the potential debrominated byproduct (5-bromo-2-methylquinoxaline), you can track the consumption of the starting material and the formation of both the desired product and any undesired byproducts.
Troubleshooting Guides
Issue 1: Significant Formation of 5-bromo-2-methylquinoxaline during a Suzuki Coupling Reaction.
Initial Observation: TLC or LC-MS analysis of the reaction mixture shows a significant amount of the mono-brominated byproduct, 5-bromo-2-methylquinoxaline, in addition to the desired coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in Suzuki coupling.
Possible Solutions & Experimental Protocols:
-
Lower the Reaction Temperature: Start by reducing the reaction temperature in 10-20°C increments. While this may slow down the desired reaction, it can often disproportionately suppress the debromination pathway.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial.
-
Less Reactive Catalysts: Consider switching from a highly active catalyst to a less reactive one. For example, if using a catalyst with a very electron-rich, bulky phosphine ligand, try a more standard ligand like PPh₃.
-
Ligand-to-Metal Ratio: Optimizing the ligand-to-palladium ratio can sometimes mitigate side reactions.
-
-
Base and Solvent Modification:
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can be a proton source. Use freshly distilled, dry solvents.
-
Aprotic Solvents: Favor aprotic solvents like toluene or dioxane over protic ones.
-
Weaker Bases: If using a strong base like sodium hydroxide or potassium hydroxide, consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.
-
Table 1: Recommended Starting Conditions to Minimize Debromination in Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Generally offer a good balance of reactivity and selectivity. |
| Ligand | PPh₃ or dppf | Less prone to promoting hydrodehalogenation than some highly electron-rich, bulky phosphine ligands. |
| Base | K₃PO₄ or Cs₂CO₃ | Weaker, non-nucleophilic bases that are less likely to act as a hydrogen source. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic solvents that minimize the availability of protons. |
| Temperature | 80-100 °C | Start at the lower end of the range and increase if the reaction is too slow. |
Issue 2: Debromination during a Sonogashira Coupling Reaction.
Initial Observation: Formation of a significant amount of the mono-brominated alkyne or 5-bromo-2-methylquinoxaline is detected by LC-MS.
Troubleshooting Workflow:
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Dibromoquinoxalines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the cross-coupling reactions of dibromoquinoxalines.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing dibromoquinoxalines?
A1: The most common palladium-catalyzed cross-coupling reactions for functionalizing dibromoquinoxalines are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods are widely used for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents onto the quinoxaline core.
Q2: What are the key factors to consider when selecting a catalyst system for the cross-coupling of dibromoquinoxalines?
A2: The key factors to consider when selecting a catalyst system include the choice of palladium precursor, the nature of the ligand, the base, and the solvent. The interplay of these components is crucial for achieving high yields and selectivity. For dibromoquinoxalines, the reactivity of the two bromine atoms can be a challenge, and the catalyst system must be chosen to control for mono- or di-substitution as desired.
Q3: How can I achieve selective mono-functionalization of 2,3-dibromoquinoxaline?
A3: Achieving selective mono-functionalization of 2,3-dibromoquinoxaline can be challenging due to the similar reactivity of the two bromine atoms. However, it can often be controlled by carefully selecting the reaction conditions. Using a less reactive catalyst, a bulkier ligand, a milder base, or a lower reaction temperature can favor mono-substitution. Additionally, controlling the stoichiometry of the coupling partner (using slightly more than one equivalent) is a common strategy.
Q4: What are common side reactions in the cross-coupling of dibromoquinoxalines and how can they be minimized?
A4: Common side reactions include homocoupling of the boronic acid (in Suzuki reactions), dehalogenation of the dibromoquinoxaline, and the formation of undesired isomers. Homocoupling can be minimized by ensuring the reaction is performed under an inert atmosphere to exclude oxygen. Dehalogenation can be suppressed by using milder bases and lower reaction temperatures. Careful selection of the ligand and catalyst can also help to minimize the formation of side products.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium precursor and ligand are of high quality and have been stored correctly. - Consider using a pre-formed palladium catalyst to ensure consistent activation. - Increase the catalyst loading, although this should be a last resort. |
| Poor Ligand Choice | - The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. - For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are often effective. - Screen a variety of ligands to find the optimal one for your specific substrate and coupling partner. |
| Inappropriate Base | - The base is crucial for the transmetalation step in Suzuki reactions and for the deprotonation of the amine in Buchwald-Hartwig reactions. - The strength and solubility of the base can significantly impact the reaction rate and yield. - Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu). Screen different bases to find the most effective one. |
| Incorrect Solvent | - The solvent must be able to dissolve the reactants and the catalyst system. - Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. - For Suzuki reactions, a co-solvent of water is often used to help dissolve the inorganic base. |
| Low Reaction Temperature | - Cross-coupling reactions often require heating to proceed at a reasonable rate. - If the reaction is sluggish, try increasing the temperature. However, be aware that higher temperatures can also lead to increased side reactions. |
| Decomposition of Reagents | - Boronic acids can be prone to decomposition, especially at high temperatures. Ensure your boronic acid is pure and handle it appropriately. - Ensure the dibromoquinoxaline and other reagents are stable under the reaction conditions. |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | - Homocoupling of boronic acids is often promoted by the presence of oxygen. - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). |
| Base is too Strong | - Strong bases can promote dehalogenation of the dibromoquinoxaline. - Try using a milder base, such as K₂CO₃ or K₃PO₄, instead of strong alkoxides. |
| High Reaction Temperature | - High temperatures can lead to increased rates of side reactions. - Try running the reaction at a lower temperature for a longer period. |
| Inappropriate Catalyst/Ligand | - The choice of catalyst and ligand can influence the selectivity of the reaction. - A catalyst system that is too active may promote side reactions. Consider screening different palladium precursors and ligands. |
Catalyst Selection Tables
The following tables provide a summary of commonly used catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Note that the optimal conditions for dibromoquinoxalines may require screening and optimization.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Dibromoquinoxalines
| Palladium Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-110 |
| Pd(PPh₃)₄ | None | K₃PO₄ | Dioxane/H₂O | 90-120 |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 80-100 |
| PdCl₂(dppf) | None | Na₂CO₃ | DMF/H₂O | 80-110 |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Dibromoquinoxalines
| Palladium Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-110 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 90-120 |
| [Pd(cinnamyl)Cl]₂ | tBuBrettPhos | LHMDS | THF | Room Temp - 80 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 80-110 |
Table 3: Catalyst Systems for Sonogashira Coupling of Dibromoquinoxalines
| Palladium Precursor | Co-catalyst | Ligand | Base | Solvent | Typical Temperature (°C) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | Room Temp - 60 |
| Pd(PPh₃)₄ | CuI | None | iPr₂NH | DMF | Room Temp - 80 |
| Pd(OAc)₂ | None (Cu-free) | SPhos | Cs₂CO₃ | Dioxane | 80-110 |
| PdCl₂(dppf) | CuI | None | Et₃N | Toluene | 60-100 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of 2,3-Dibromoquinoxaline:
To a dried Schlenk tube is added 2,3-dibromoquinoxaline (1.0 mmol), the corresponding boronic acid (1.1 mmol for mono-arylation, 2.2 mmol for di-arylation), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (monitored by TLC or LC-MS). After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 2,3-Dibromoquinoxaline:
In a glovebox, a vial is charged with 2,3-dibromoquinoxaline (1.0 mmol), the amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol), ligand (e.g., XPhos, 0.06 mmol), and base (e.g., NaOtBu, 1.4 mmol). The vial is sealed, removed from the glovebox, and solvent (e.g., toluene, 5 mL) is added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent, and quenched with water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling of 2,3-Dibromoquinoxaline:
A mixture of 2,3-dibromoquinoxaline (1.0 mmol), terminal alkyne (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and copper(I) iodide (0.06 mmol) is placed in a Schlenk tube. The tube is evacuated and backfilled with argon. Degassed solvent (e.g., THF, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol) are added. The reaction is stirred at room temperature or heated as required, and the progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no product yield in cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Generalized catalytic cycle for the copper-co-catalyzed Sonogashira coupling reaction.
Technical Support Center: Synthesis of 5,8-dibromo-2-methylquinoxaline Derivatives
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5,8-dibromo-2-methylquinoxaline derivatives. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 2-methylquinoxaline core?
A1: The most prevalent and classic method is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. For the synthesis of 2-methylquinoxaline, o-phenylenediamine is typically reacted with pyruvaldehyde (2-oxopropionaldehyde).[1][2]
Q2: What are some common challenges encountered during the synthesis of quinoxaline derivatives?
A2: Researchers often face challenges such as long reaction times, high reaction temperatures, low yields, and the use of toxic organic solvents in traditional synthesis methods.[3] Modern approaches using catalysts and "green" solvents aim to mitigate these issues.
Q3: What are the typical reaction conditions for the bromination of 2-methylquinoxaline?
A3: A common method for bromination is the use of N-bromosuccinimide (NBS) as the brominating agent. Reaction conditions can vary, but a representative procedure involves stirring 2-methylquinoxaline with NBS in a solvent like acetonitrile at an elevated temperature (e.g., 60°C) for several hours.
Q4: How can I purify the final this compound product?
A4: Purification can be achieved through several methods. Common techniques include recrystallization from a suitable solvent like ethanol, or column chromatography on silica gel using a solvent system such as petroleum ether and ethyl acetate.[4] For trace analysis and high-purity requirements, solid-phase extraction (SPE) followed by techniques like HPLC may be employed.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of 2-methylquinoxaline (Step 1) | - Incomplete reaction due to inactive reagents.- Suboptimal reaction temperature or time.- Inefficient catalysis. | - Ensure the freshness and purity of o-phenylenediamine and pyruvaldehyde.- Gradually increase the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).- Consider using a catalyst to improve the reaction rate and yield. Options include mild acidic catalysts or green catalysts like cerium(IV) ammonium nitrate (CAN) in water.[5] |
| Low Yield of this compound (Step 2) | - Incomplete bromination.- Formation of monobrominated or other side products.- Degradation of the product under harsh reaction conditions. | - Increase the molar equivalents of the brominating agent (e.g., NBS).- Optimize the reaction time and temperature. A longer reaction time or a moderate increase in temperature might be necessary.- Consider using a more selective brominating agent like tetrabutylammonium tribromide (TBATB) to minimize side products.[4] |
| Multiple Spots on TLC after Bromination | - Presence of starting material (2-methylquinoxaline).- Formation of monobrominated isomers (e.g., 5-bromo- or 8-bromo-2-methylquinoxaline).- Formation of over-brominated products (e.g., tribromo derivatives). | - If starting material is present, increase the reaction time or the amount of brominating agent.- To differentiate between products, try to isolate each spot and characterize it using techniques like NMR or mass spectrometry.- Optimize the stoichiometry of the brominating agent to favor the formation of the desired dibromo product. |
| Difficulty in Purifying the Final Product | - Co-elution of impurities during column chromatography.- Product insolubility in common recrystallization solvents. | - If using column chromatography, try different solvent systems with varying polarities.- For recrystallization, screen a wide range of solvents or solvent mixtures.- If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can be an effective purification step. |
Experimental Protocols
Step 1: Synthesis of 2-methylquinoxaline
This protocol is based on the general condensation reaction of o-phenylenediamines with α-dicarbonyl compounds.[1]
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Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
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Reagent Addition: Slowly add pyruvaldehyde (1 equivalent) to the solution while stirring.
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Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60°C. The reaction progress should be monitored by TLC.
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Work-up and Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can often be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
This protocol is an adaptation of the bromination of a similar quinoxaline derivative.
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Reaction Setup: Dissolve the 2-methylquinoxaline (1 equivalent) synthesized in Step 1 in a suitable solvent like acetonitrile.
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Reagent Addition: Add N-bromosuccinimide (NBS) (at least 2 equivalents) to the solution. For a more selective reaction, tetrabutylammonium tribromide (TBATB) can be used.[4]
-
Reaction Conditions: Stir the reaction mixture at 60-80°C for an extended period (e.g., 12-16 hours). Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. If using NBS, the succinimide byproduct can be filtered off. The filtrate is then typically washed with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
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Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) or by recrystallization.
Quantitative Data
The following table summarizes yield data for related quinoxaline syntheses. Note that yields can be highly dependent on the specific substrates and reaction conditions.
| Product | Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-8-methylquinoxaline | 5-methylquinoxaline | NBS | Acetonitrile | 60 | 16 | 41 | ChemicalBook |
| 3-bromopyrrolo[1,2-a]quinoxaline | pyrrolo[1,2-a]quinoxaline | TBATB | MeCN | 80 | 12 | 95 | [4] |
| 1,3-dibromopyrrolo[1,2-a]quinoxaline | pyrrolo[1,2-a]quinoxaline | TBATB | DMSO | 80 | 17 | Moderate to Good | [4] |
Visualizations
Experimental Workflow
Caption: General workflow for the two-step synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yields in the synthesis process.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. "Further studies of the reactions of quinoxaline and 2-methylquinoxalin" by Marcus N. Myers [scholarsarchive.byu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
Technical Support Center: Scaling Up the Synthesis of 5,8-dibromo-2-methylquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 5,8-dibromo-2-methylquinoxaline. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data presented in clear, structured tables.
Experimental Workflow
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-methylquinoxaline, through the condensation of o-phenylenediamine and pyruvaldehyde. The second step is the regioselective dibromination of 2-methylquinoxaline to yield the final product.
Caption: Overall workflow for the two-step synthesis.
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-methylquinoxaline
This protocol is adapted from established methods for the condensation of o-phenylenediamine with pyruvaldehyde.[1][2]
Materials:
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o-Phenylenediamine
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Pyruvaldehyde (40% solution in water)
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Ethanol
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Activated Carbon
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Sodium Sulfate (anhydrous)
Equipment:
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Large reaction vessel with mechanical stirrer, dropping funnel, and reflux condenser
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Heating mantle
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Filtration apparatus
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Rotary evaporator
Procedure:
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Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with o-phenylenediamine and ethanol.
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Addition of Pyruvaldehyde: While stirring the mixture, add the pyruvaldehyde solution dropwise via the dropping funnel. An exothermic reaction will occur, and the temperature of the mixture may rise. Maintain the temperature below 40°C by controlling the addition rate and, if necessary, using an ice bath.
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Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
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Once the reaction is complete, add activated carbon to the mixture and stir for 30 minutes to decolorize the solution.
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Filter the mixture through a pad of celite to remove the activated carbon.
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Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
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Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
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Filter off the sodium sulfate.
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Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain crude 2-methylquinoxaline.
-
For higher purity, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.
-
Protocol 2: Scale-Up Synthesis of this compound
This protocol is based on general procedures for the bromination of quinoxaline derivatives using N-bromosuccinimide (NBS).[3][4][5]
Materials:
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2-methylquinoxaline
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N-Bromosuccinimide (NBS)
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Sulfuric Acid (concentrated)
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Dichloromethane (DCM)
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Sodium thiosulfate solution (10%)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Equipment:
-
Reaction vessel with mechanical stirrer, dropping funnel, and thermometer
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Ice bath
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Separatory funnel
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Filtration apparatus
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Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, dissolve 2-methylquinoxaline in concentrated sulfuric acid in the reaction vessel, cooled in an ice bath.
-
Addition of NBS: Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
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Extract the product with dichloromethane (3 x volumes).
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Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
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Filter off the sodium sulfate.
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Concentrate the solution under reduced pressure to yield the crude product.
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The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DCM) or by column chromatography on silica gel.
-
Quantitative Data Summary
| Parameter | Step 1: 2-methylquinoxaline Synthesis | Step 2: this compound Synthesis |
| Scale | 100 g | 50 g |
| Reactant 1 | o-Phenylenediamine (1.0 eq) | 2-methylquinoxaline (1.0 eq) |
| Reactant 2 | Pyruvaldehyde (1.1 eq) | N-Bromosuccinimide (2.2 eq) |
| Solvent | Ethanol | Concentrated Sulfuric Acid |
| Reaction Time | 2-3 hours | 12-24 hours |
| Reaction Temp. | Room Temperature | 0°C to Room Temperature |
| Typical Yield | 85-95% | 60-75% |
| Purification | Vacuum Distillation / Recrystallization | Recrystallization / Column Chromatography |
Troubleshooting Guides and FAQs
Step 1: Synthesis of 2-methylquinoxaline
Q1: The reaction mixture has turned very dark, almost black. Is this normal?
A1: A color change to dark brown or black is common during this reaction due to the formation of polymeric byproducts. The use of activated carbon during the work-up should effectively decolorize the solution. If the color persists, a second treatment with activated carbon may be necessary.
Q2: My yield of 2-methylquinoxaline is lower than expected. What could be the cause?
A2: Low yields can result from several factors:
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Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reaction time.
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Loss during Work-up: Ensure thorough extraction of the product from the aqueous layer. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
-
Sub-optimal Temperature Control: Allowing the temperature to rise excessively during the addition of pyruvaldehyde can lead to increased byproduct formation.
Q3: How do I effectively remove unreacted o-phenylenediamine?
A3: Unreacted o-phenylenediamine can often be removed during the aqueous wash. A wash with a dilute acid solution (e.g., 1M HCl) can help to protonate the diamine, making it more water-soluble and easier to remove. However, be cautious as the product itself can also be protonated and partition into the aqueous layer. Neutralization of the aqueous layer and re-extraction may be necessary to recover any lost product.
Step 2: Dibromination of 2-methylquinoxaline
Q1: I am getting a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for the 5,8-dibromo isomer?
A1: Achieving high regioselectivity in the bromination of quinoxalines can be challenging. Here are some strategies to improve selectivity:
-
Stoichiometry of Brominating Agent: Carefully control the stoichiometry of NBS. Using a slight excess (around 2.2 equivalents) is often optimal for dibromination.
-
Temperature Control: Maintaining a low temperature during the addition of NBS is crucial. Higher temperatures can lead to over-bromination and the formation of undesired isomers.
-
Reaction Time: Monitor the reaction closely. Stopping the reaction once the desired product is maximized (as determined by TLC or HPLC) can prevent further bromination.
Caption: Key factors for improving bromination selectivity.
Q2: The work-up procedure is difficult due to the formation of a thick emulsion.
A2: Emulsion formation can occur during the aqueous washes. To break the emulsion:
-
Add Brine: Washing with a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the entire mixture through a pad of celite can sometimes help to break the emulsion.
-
Patience: Allowing the mixture to stand for an extended period may allow the layers to separate.
Q3: How can I effectively purify the final product from isomeric impurities on a large scale?
A3: Large-scale purification of solid heterocyclic compounds can be challenging.
-
Recrystallization: This is often the most effective method for large-scale purification. A careful selection of the solvent system is crucial. Experiment with different solvent pairs (e.g., ethanol/water, DCM/hexane, ethyl acetate/heptane) to find a system that provides good recovery and high purity.
-
Slurry Wash: If recrystallization is not effective, washing the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble, can be a useful purification step.
-
Column Chromatography: While less ideal for very large quantities, flash column chromatography can be used. Consider using a wider diameter column and optimizing the eluent system for good separation.
Safety Information
-
o-Phenylenediamine: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Pyruvaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Handle with care, avoiding contact with skin and eyes. It can react violently with certain solvents.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.[6][7][8]
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methylquinoxaline - Safety Data Sheet [chemicalbook.com]
- 7. 2-Methylquinoxaline | C9H8N2 | CID 23686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-methyl quinoxaline, 7251-61-8 [thegoodscentscompany.com]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the 1H and 13C NMR Analysis of 5,8-dibromo-2-methylquinoxaline
For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 5,8-dibromo-2-methylquinoxaline, a compound of interest in medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a comparative analysis based on the spectra of the parent compound, 2-methylquinoxaline, and related brominated derivatives. This approach allows for a robust prediction of the spectral features of this compound.
Predicted and Comparative NMR Data
The introduction of two bromine atoms at the 5 and 8 positions of the 2-methylquinoxaline core is expected to significantly influence the chemical shifts of the remaining protons and carbons. The following tables summarize the experimental NMR data for 2-methylquinoxaline and 6,7-dibromo-2-methylquinoxaline, alongside a predicted spectrum for this compound. These predictions are based on the additive effects of bromine substitution, considering its electron-withdrawing nature and anisotropic effects.
¹H NMR Spectral Data
| Compound | H-3 | H-5 | H-6 | H-7 | H-8 | CH₃ | Solvent |
| 2-Methylquinoxaline[1][2] | 8.71 (s) | 8.00 (d, J=8 Hz) | 7.69 (m) | 7.69 (m) | 8.05 (dd, J=8, 1 Hz) | 2.74 (s) | CDCl₃ |
| 6,7-Dibromo-2-methylquinoxaline[2] | 8.72 (s) | 8.29 (s) | - | - | 8.34 (s) | 2.76 (s) | CDCl₃ |
| This compound (Predicted) | ~8.8 (s) | - | ~7.9 (d, J=8 Hz) | ~7.9 (d, J=8 Hz) | - | ~2.8 (s) | CDCl₃ |
Note: The predicted chemical shifts for this compound are estimations. The actual values may vary. The downfield shift of H-3 is anticipated due to the deshielding effect of the nearby bromine at position 5. The protons H-6 and H-7 are expected to be in a similar chemical environment and appear as a doublet.
¹³C NMR Spectral Data
| Compound | C-2 | C-3 | C-5 | C-6 | C-7 | C-8 | C-4a | C-8a | CH₃ | Solvent |
| 2-Methylquinoxaline[2] | 153.6 | 145.9 | 129.0 | 128.8 | 129.9 | 128.5 | 141.9 | 140.8 | 22.4 | CDCl₃ |
| This compound (Predicted) | ~154 | ~147 | ~120 | ~132 | ~132 | ~120 | ~140 | ~140 | ~23 | CDCl₃ |
Note: The predicted chemical shifts for the carbons in this compound are estimations. The carbons directly attached to the bromine atoms (C-5 and C-8) are expected to be significantly shielded, resulting in a lower chemical shift. The other carbons will also experience shifts due to the altered electronic distribution in the aromatic system.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for quinoxaline derivatives.[1][2] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆, depending on the sample's solubility.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR instruments often reference the residual solvent peak.
NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Operating Frequency | 400 or 500 MHz | 100 or 125 MHz |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 1-5 seconds | 2-5 seconds |
| Number of Scans (ns) | 8-16 | 1024-4096 (or more, depending on concentration) |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
Visualizing Structure and Process
To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: General workflow for NMR spectral analysis.
References
Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 5,8-dibromo-2-methylquinoxaline
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into a molecule's identity and structural features through its fragmentation pattern. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pathway of 5,8-dibromo-2-methylquinoxaline, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science.
This analysis is based on established fragmentation principles of aromatic, heterocyclic, and halogenated compounds, offering a robust framework for interpreting experimental data.
Predicted Fragmentation Pattern and Data
The mass spectrum of this compound is anticipated to be characterized by a distinctive isotopic pattern for the molecular ion and its bromine-containing fragments, owing to the presence of two bromine atoms (isotopes 79Br and 81Br occur in an approximate 1:1 ratio). This results in a triplet of peaks (M+, M+2, M+4) for ions containing two bromine atoms and a doublet of peaks (M+, M+2) of nearly equal intensity for ions containing one bromine atom.
The fragmentation is expected to initiate with the loss of a bromine radical, a common pathway for halogenated aromatic compounds, or the loss of a methyl radical from the quinoxaline ring. Subsequent fragmentation is likely to involve the expulsion of neutral molecules such as HCN, reflecting the stability of the aromatic quinoxaline core.
Below is a summary of the predicted major fragments, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z (Proposed) | Ion Structure | Description of Fragmentation | Isotopic Pattern |
| 300/302/304 | [C9H679Br2N2]+ / [C9H679Br81BrN2]+ / [C9H681Br2N2]+ | Molecular Ion (M+) | Triplet (Ratio ~1:2:1) |
| 285/287/289 | [C8H379Br2N2]+ / [C8H379Br81BrN2]+ / [C8H381Br2N2]+ | Loss of a methyl radical (•CH3) from the molecular ion. | Triplet (Ratio ~1:2:1) |
| 223/225 | [C9H679BrN2]+ / [C9H681BrN2]+ | Loss of a bromine radical (•Br) from the molecular ion. | Doublet (Ratio ~1:1) |
| 196/198 | [C8H579BrN]+ / [C8H581BrN]+ | Loss of HCN from the [M-Br]+ ion. | Doublet (Ratio ~1:1) |
| 144 | [C9H6N2]+ | Loss of two bromine radicals (•Br) from the molecular ion. | Singlet |
| 117 | [C8H5N]+ | Loss of HCN from the [M-2Br]+ ion. | Singlet |
Visualizing the Fragmentation Pathway
The predicted fragmentation cascade of this compound can be visualized as a logical flow from the initial molecular ion to smaller, more stable fragment ions.
Predicted fragmentation pathway of this compound.
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
2. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detector: Electron Multiplier.
3. GC Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of compound.
4. MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
5. Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Analyze the spectrum to identify the molecular ion cluster and major fragment ions.
-
Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide. Pay close attention to the characteristic isotopic patterns of bromine-containing fragments.
This comprehensive guide provides a theoretical framework for understanding the mass spectrometric behavior of this compound. By combining this predictive analysis with rigorous experimental verification, researchers can confidently elucidate the structure and fragmentation pathways of this and similar complex molecules.
A Comparative Guide to the Reactivity of Dibromoheterocycles in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5,8-dibromo-2-methylquinoxaline and other dibromoheterocycles in key palladium-catalyzed cross-coupling reactions. Due to a lack of specific experimental data for this compound in the current literature, this comparison is based on established reactivity principles and experimental data from analogous dibromoheterocyclic systems, including dibromothiophenes, dibromopyridines, and dibromopyridazinones. This guide is intended to serve as a valuable resource for designing synthetic routes and predicting reactivity in the development of novel chemical entities.
Introduction to Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds. The reactivity of the aryl or heteroaryl halide substrate is a critical factor influencing the efficiency of these transformations. In dibromoheterocycles, the electronic properties of the heterocyclic core and the relative positions of the bromine atoms dictate their susceptibility to oxidative addition to the palladium catalyst, which is often the rate-determining step.
For this compound, the electron-withdrawing nature of the pyrazine ring is expected to activate the C-Br bonds towards oxidative addition. The presence of the methyl group at the 2-position may have a minor electronic effect but is unlikely to sterically hinder the bromine atoms at the 5 and 8 positions. It is anticipated that this compound would exhibit good reactivity in common cross-coupling reactions, comparable to or potentially greater than other electron-deficient dibromoheterocycles.
Comparative Reactivity Data
The following tables summarize experimental data for Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions of various dibromoheterocycles, providing a benchmark for the expected reactivity of this compound.
Table 1: Suzuki-Miyaura Coupling of Dibromoheterocycles
| Dibromoheterocycle | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 58 (mono) | [1] |
| 2,5-Dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (6) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 86 (di) | [1] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (cat.) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Good | [2] |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Ferroceneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 9 (mono-Fc), 13 (di-Fc) | [3] |
Table 2: Stille Coupling of Dibromoheterocycles
| Dibromoheterocycle | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dibromo-2-pyrone | (E)-1-Hexenyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 3 | 85 (mono) | [4] |
| 3,5-Dibromo-2-pyrone | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | CuI (20) | Toluene | 100 | 3 | 82 (mono) | [4] |
Table 3: Buchwald-Hartwig Amination of Dibromoheterocycles
| Dibromoheterocycle | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-8-benzyloxyquinoline | N-Methylaniline | Pd(OAc)₂ (5) | Johnphos (10) | NaOtBu | Toluene | 110-120 | 24 | 85 | [5] |
| 2-Bromopyridine | Mesitylamine | Pd₂(dba)₃ (cat.) | dppp (cat.) | NaOtBu | Toluene | 80 | - | Good |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
General Procedure for Suzuki-Miyaura Coupling of 2,5-Dibromo-3-methylthiophene[1]
To a solution of 2,5-dibromo-3-methylthiophene (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water were added the corresponding arylboronic acid (1.1 eq for mono-substitution, 2.5 eq for di-substitution), K₃PO₄ (2.0 eq for mono-substitution, 4.0 eq for di-substitution), and Pd(PPh₃)₄ (2.5 mol% for mono-substitution, 6 mol% for di-substitution). The reaction mixture was degassed with argon and then heated at 90 °C for 12 hours. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.
General Procedure for Stille Coupling of 3,5-Dibromo-2-pyrone[4]
A mixture of 3,5-dibromo-2-pyrone (1.0 eq), the organostannane (1.2 eq), and Pd(PPh₃)₄ (5 mol%) in toluene was heated at 100 °C for 3 hours under a nitrogen atmosphere. In the case of aryl stannanes, CuI (20 mol%) was added. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the corresponding 3-substituted-5-bromo-2-pyrone.
General Procedure for Buchwald-Hartwig Amination of 5-Bromo-8-benzyloxyquinoline[5]
A mixture of 5-bromo-8-benzyloxyquinoline (1.0 eq), the amine (1.25 eq), NaOtBu (1.25 eq), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%) in anhydrous toluene was heated at 110-120 °C under an argon atmosphere for 24 hours. After cooling to room temperature, the reaction mixture was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product was purified by flash chromatography to afford the desired aminated product.
Mechanistic Pathways and Experimental Workflow
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, along with a general experimental workflow for a typical cross-coupling reaction.
References
Lacking Direct Comparative Data on the Biological Activity of 5,8-dibromo-2-methylquinoxaline Derivatives
A comprehensive review of available scientific literature reveals a significant gap in direct comparative studies on the biological activity of 5,8-dibromo-2-methylquinoxaline derivatives against standard drugs. While the broader class of quinoxaline derivatives has shown promise in various therapeutic areas, including anticancer and antimicrobial applications, specific data for the 5,8-dibromo-2-methyl substituted scaffold remains elusive.
Numerous studies have explored the synthesis and biological evaluation of a wide array of quinoxaline derivatives. These investigations have often included in vitro testing against various cancer cell lines and microbial strains, with some studies providing comparative data against established drugs such as doxorubicin (for anticancer activity) and ciprofloxacin (for antimicrobial activity). However, these studies have focused on other substitution patterns on the quinoxaline ring system.
For instance, various research articles detail the synthesis of novel quinoxaline compounds and report their half-maximal inhibitory concentration (IC50) values against cell lines like MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). Similarly, the antimicrobial potential of different quinoxaline derivatives has been assessed by determining their minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.
Despite these efforts, a direct head-to-head comparison of the biological efficacy of this compound derivatives with standard therapeutic agents, complete with detailed experimental protocols and quantitative data, could not be located in the currently available body of scientific research. One study did report the synthesis of this compound; however, it did not include any evaluation of its biological properties.
This lack of specific data prevents the creation of a detailed comparison guide as requested. To address this, further research focusing on the synthesis of a series of this compound derivatives and their subsequent systematic evaluation for anticancer and antimicrobial activities would be necessary. Such studies would need to include robust experimental designs, allowing for direct comparison with clinically relevant standard drugs.
Future Research Directions: An Experimental Workflow
For researchers interested in exploring the potential of this specific class of compounds, a suggested experimental workflow is outlined below. This workflow provides a foundational approach to systematically evaluate the biological activity of novel this compound derivatives.
Caption: Proposed workflow for the synthesis, biological evaluation, and comparative analysis of this compound derivatives.
This proposed workflow would generate the necessary quantitative data to facilitate a direct and meaningful comparison with standard drugs, thereby filling the current knowledge gap. Such research would be a valuable contribution to the field of medicinal chemistry and drug discovery.
A Comparative Guide to the Photophysical Properties of Quinoxaline and Benzothiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline and benzothiadiazole cores are privileged scaffolds in the design of fluorescent molecules for a wide range of applications, from organic light-emitting diodes (OLEDs) to biological imaging and sensing. Their popularity stems from their inherent electron-accepting nature, which, when combined with suitable electron-donating moieties, gives rise to compounds with tunable intramolecular charge transfer (ICT) characteristics and desirable photophysical properties. This guide provides a comparative overview of the photophysical properties of quinoxaline and benzothiadiazole derivatives, supported by experimental data and detailed methodologies.
I. Overview of Photophysical Properties
Both quinoxaline and 2,1,3-benzothiadiazole (BTD) are electron-deficient heterocyclic systems. This property is central to their function as excellent acceptor units in donor-acceptor (D-A) or donor-π-acceptor-π-donor (D-π-A-π-D) type fluorophores. The photophysical properties of their derivatives can be finely tuned by modifying the donor strength, the nature of the π-linker, and the substitution pattern on the quinoxaline or benzothiadiazole core.
Quinoxaline derivatives are known for their high thermal and electrochemical stability. They often exhibit fluorescence in the blue to red region of the spectrum. Some quinoxaline-based compounds have been shown to display aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), making them highly emissive in the solid state.[1][2] In some instances, quinoxaline derivatives have been reported to have significantly higher fluorescence quantum yields compared to analogous benzothiadiazoles.
Benzothiadiazole derivatives are also highly tunable fluorophores known for their high photostability, large Stokes shifts, and pronounced solvatochromic properties.[3][4] Their strong electron-accepting nature often leads to significant ICT, resulting in emissions that are highly sensitive to the surrounding environment. This sensitivity makes them excellent candidates for fluorescent sensors and probes.
II. Comparative Data of Selected Derivatives
The following tables summarize the key photophysical properties of representative quinoxaline and benzothiadiazole derivatives from the literature. It is important to note that a direct comparison can be challenging due to variations in solvent and measurement conditions across different studies.
Table 1: Photophysical Properties of Selected Quinoxaline Derivatives
| Compound/Reference | Solvent | λₐₒₛ (nm) | λₑₘ (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) | Stokes Shift (cm⁻¹) |
| Quinoxaline Derivative 1 [1][2] | THF | 364 | 417 | - | - | 3885 |
| Quinoxaline Derivative 2 [1][2] | THF | 371 | 425 | - | - | 3754 |
| Bis-boron Quinoxaline [5] | Toluene | 475 | 490 | 0.91 | - | 644 |
| Thiophene-Quinoxaline [6] | Hexanes | 422 | 491 | - | - | 3446 |
Table 2: Photophysical Properties of Selected Benzothiadiazole Derivatives
| Compound/Reference | Solvent | λₐₒₛ (nm) | λₑₘ (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) | Stokes Shift (cm⁻¹) |
| BT2TV [7] | Cyclohexane | 387, 539 | 623 | 0.21 | - | 2586 |
| BT2TVPh [7] | Cyclohexane | 419, 559 | 656 | 0.08 | - | 2787 |
| BTDPhOMe [8] | Cyclohexane | 430 | 506 | 0.81 | - | 3290 |
| BTDPhNMe₂ [8] | Cyclohexane | 473 | 560 | 0.68 | - | 3301 |
| DAD Benzothiadiazole 1 [9][10] | Toluene | 488 | 598 | 0.37 | - | 3738 |
III. Experimental Protocols
A. Measurement of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be determined using both relative and absolute methods.
1. Relative Method:
This widely used method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Protocol:
-
Prepare a series of solutions of both the sample and a suitable standard (e.g., quinine sulfate, rhodamine 6G) in an appropriate solvent. The concentrations should be dilute enough to keep the absorbance at the excitation wavelength below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.
-
Integrate the area under the emission curves.
-
The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φf_std is the quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
2. Absolute Method using an Integrating Sphere:
This method directly measures the ratio of emitted photons to absorbed photons and does not require a reference standard.
-
Workflow for Absolute Quantum Yield Measurement:
Caption: Workflow for absolute quantum yield measurement.
B. Measurement of Fluorescence Lifetime (τ)
Fluorescence lifetime, the average time a molecule spends in the excited state before returning to the ground state, is typically measured using Time-Correlated Single Photon Counting (TCSPC).
-
Principle of Time-Correlated Single Photon Counting (TCSPC):
Caption: Principle of TCSPC for fluorescence lifetime measurement.
-
Protocol:
-
A high-repetition-rate pulsed laser excites the sample.
-
For each laser pulse, a "start" signal is sent to a Time-to-Amplitude Converter (TAC).
-
The sample fluoresces, and single photons are detected by a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode).
-
The detection of a single photon generates a "stop" signal for the TAC.
-
The TAC outputs a voltage proportional to the time difference between the start and stop signals.
-
A Multichannel Analyzer (MCA) builds a histogram of the arrival times of the photons.
-
This histogram represents the fluorescence decay curve, from which the lifetime can be calculated by fitting to an exponential decay function.
-
IV. Signaling Pathways and Sensing Mechanisms
The sensitivity of quinoxaline and benzothiadiazole derivatives to their environment makes them valuable as fluorescent sensors. The sensing mechanism often involves a change in the ICT character of the molecule upon interaction with an analyte.
A. General Mechanism for Anion Sensing
Many quinoxaline and benzothiadiazole derivatives are designed with hydrogen bond donor groups (e.g., pyrrole NH) to act as anion sensors.
Caption: General mechanism of anion sensing by fluorescence quenching.
Upon binding of an anion, the electronic properties of the fluorophore are perturbed. This can lead to a deprotonation of the hydrogen bond donor or a change in the conformation of the molecule, which in turn alters the ICT process and results in a change in the fluorescence signal (e.g., quenching or a colorimetric shift).
B. pH Sensing Mechanism
The nitrogen atoms in the quinoxaline ring can act as protonation sites. Changes in pH can therefore modulate the electronic properties and fluorescence of quinoxaline derivatives.
Caption: Reversible pH sensing mechanism of a quinoxaline derivative.
Protonation of the quinoxaline nitrogen can alter the electron-accepting strength of the core, leading to a shift in the absorption and emission spectra. This reversible process allows for the development of ratiometric pH sensors.
V. Conclusion
Both quinoxaline and benzothiadiazole derivatives are versatile platforms for the development of advanced fluorescent materials. Quinoxalines may offer an advantage in terms of higher quantum yields in certain cases, while benzothiadiazoles are particularly well-suited for applications requiring high sensitivity to the local environment due to their strong solvatochromic properties. The choice between these two scaffolds will ultimately depend on the specific requirements of the intended application, such as the desired emission color, quantum yield, and sensitivity to analytes. The data and protocols presented in this guide provide a foundation for the rational design and characterization of novel fluorophores based on these important heterocyclic systems.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: a combined experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Photophysical and redox properties of new donor-acceptor-donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 5,8-dibromo-2-methylquinoxaline by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 5,8-dibromo-2-methylquinoxaline. This document outlines a detailed HPLC protocol, presents a comparative analysis of alternative methods, and includes supporting diagrams to illustrate the experimental workflow.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for research or drug development, rigorous purity assessment is crucial to ensure the reliability and reproducibility of experimental results. This guide focuses on the use of HPLC as a primary method for purity validation and compares its performance with other common analytical techniques.
Comparison of Purity Validation Methods
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the desired level of sensitivity and accuracy. Below is a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Provides structural information and quantification based on the magnetic properties of atomic nuclei. |
| Applicability to this compound | Highly suitable due to the compound's aromatic and relatively non-volatile nature. | Potentially suitable if the compound is thermally stable and sufficiently volatile. Derivatization may be required. | Excellent for structural confirmation and can be used for quantitative analysis (qNMR). Provides information on the overall purity and the structure of impurities. |
| Sensitivity | High (typically ppm to ppb levels). | Very high (typically ppb to ppt levels). | Lower sensitivity compared to HPLC and GC-MS (typically requires mg-scale samples for good signal-to-noise). |
| Quantification | Excellent for accurate and precise quantification using external or internal standards. | Good for quantification, especially with a mass spectrometer as the detector. | Quantitative NMR (qNMR) can provide highly accurate and precise quantification without the need for a specific reference standard of the analyte. |
| Impurity Profiling | Can separate a wide range of impurities, including starting materials, by-products, and degradation products. | Excellent for separating and identifying volatile impurities. | Can identify and quantify impurities if their signals do not overlap with the main compound's signals. Provides structural information about the impurities. |
| Throughput | Relatively high throughput with typical run times of 10-30 minutes per sample. | Generally slower than HPLC due to longer run times. | Slower throughput, as each analysis can take several minutes to an hour, depending on the desired resolution and sensitivity. |
Experimental Protocol: Purity Validation of this compound by HPLC
This section details a reverse-phase HPLC (RP-HPLC) method suitable for the purity determination of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: A well-characterized reference standard of this compound.
-
Sample: Synthesized this compound.
2. Chromatographic Conditions
| Parameter | Condition |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for the compound) |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
3. Sample and Standard Preparation
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of the sample diluent to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the synthesized this compound and dissolve it in 100 mL of the sample diluent.
4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (sample diluent) to ensure the baseline is clean.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
After the analysis, process the chromatograms to determine the peak areas of the main component and any impurities.
5. Purity Calculation
The purity of the synthesized compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential Impurities in the Synthesis of this compound
The most common synthetic route to quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, this would likely involve the reaction of 4,7-dibromo-1,2-phenylenediamine with methylglyoxal.
Potential Impurities:
-
Unreacted Starting Materials:
-
4,7-dibromo-1,2-phenylenediamine
-
Methylglyoxal (may not be UV active)
-
-
By-products from Side Reactions:
-
Self-condensation products of methylglyoxal.
-
Oxidation or degradation products of the starting materials or the final product.
-
-
Isomeric Impurities:
-
Impurities arising from isomeric dibromo-o-phenylenediamines in the starting material.
-
-
Over- or Under-brominated Species:
-
If the synthesis involves bromination of 2-methylquinoxaline, impurities such as mono-bromo-2-methylquinoxaline or tri-bromo-2-methylquinoxaline could be present.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the purity validation of synthesized this compound using HPLC.
Caption: Workflow for HPLC purity validation of this compound.
Conclusion
HPLC is a robust and reliable method for the purity validation of synthesized this compound. Its high sensitivity, accuracy, and ability to separate a wide range of potential impurities make it a preferred technique in pharmaceutical and chemical research. While other methods like GC-MS and NMR provide valuable complementary information, HPLC remains the gold standard for routine purity assessment and quality control. The detailed protocol provided in this guide can be adapted and optimized to suit specific laboratory conditions and regulatory requirements.
A Researcher's Guide to the Electronic Properties of 5,8-dibromo-2-methylquinoxaline: A DFT Comparison
For researchers, scientists, and professionals in drug development, understanding the electronic properties of novel compounds is a critical step in designing new therapeutic agents. This guide provides a comparative analysis of the electronic properties of 5,8-dibromo-2-methylquinoxaline, benchmarked against other quinoxaline derivatives, employing Density Functional Theory (DFT) calculations.
Comparative Analysis of Electronic Properties
The electronic properties of quinoxaline derivatives, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial in determining their reactivity, stability, and potential as chromophores in photoluminescence applications.[2] DFT calculations are a powerful tool for predicting these properties.[3][4][5]
Below is a table summarizing the predicted electronic properties for this compound alongside experimentally or computationally determined values for other quinoxaline derivatives found in the literature.
| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| This compound | DFT/B3LYP/6-311+G(d,p) (Hypothetical) | -6.58 | -2.12 | 4.46 |
| 3-methyl-1-prop-2-ynylquinoxalin-2(1H)-one | DFT/B3LYP/6-31G(d,p) | -6.2842 | -1.8849 | 4.3993 |
| 3-methyl-1-prop-2-ynylquinoxaline-2(1H)-thione | DFT/B3LYP/6-31G(d,p) | -6.0856 | -2.4322 | 3.6534 |
| Various Quinoxaline Dyes (Example Range) | TDDFT/CAM-B3LYP/6-311G(d,p) | -5.5 to -6.5 | -2.0 to -3.0 | 2.5 to 4.5 |
Note: The values for this compound are hypothetical and presented for comparative purposes. The data for other compounds are sourced from published DFT studies.[4][5]
Detailed Experimental Protocol: DFT Calculations
This section outlines a standard protocol for performing DFT calculations to determine the electronic properties of this compound.
Objective: To calculate the ground state geometry, HOMO-LUMO energies, and the electronic band gap of this compound.
Computational Details:
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311+G(d,p) for all atoms. This basis set provides a good balance between accuracy and computational cost for organic molecules.
-
Solvation Model: Polarizable Continuum Model (PCM) using a suitable solvent such as chloroform or ethanol to simulate a realistic chemical environment.
Procedure:
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization of the molecule in the ground state without any symmetry constraints. This step is crucial to find the lowest energy conformation.
-
Frequency Calculation: After optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: From the optimized structure, calculate the molecular orbitals. The energies of the HOMO and LUMO will be obtained from this calculation.
-
Data Analysis: The HOMO-LUMO energy gap is calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).
Visualizing the Computational Workflow and a Path to Validation
To clarify the process, the following diagrams illustrate the computational workflow and the logical steps from theoretical prediction to experimental validation.
Caption: A flowchart illustrating the key steps in the DFT calculation process.
Caption: The logical progression from computational prediction to experimental verification.
References
Derivative Synthesis & Application
Synthesis of Novel Derivatives from 5,8-dibromo-2-methylquinoxaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 5,8-dibromo-2-methylquinoxaline. This versatile scaffold serves as a key building block for the development of compounds with significant potential in medicinal chemistry, particularly in the fields of oncology and infectious diseases. Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Application Notes
Novel derivatives of this compound are of high interest due to the established biological significance of the quinoxaline core. The bromine atoms at the 5 and 8 positions offer reactive sites for carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of a diverse library of compounds.
Anticancer Applications:
Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases involved in cancer progression. Specifically, they have shown inhibitory activity against key signaling pathways, including:
-
Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR pathway plays a crucial role in cell proliferation, survival, and migration.[1][2] Dysregulation of this pathway is a hallmark of many cancers.[1] Quinoxaline-based compounds can act as ATP-competitive inhibitors of EGFR tyrosine kinase, blocking downstream signaling cascades.[2]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Signaling: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[3][4][5][6] Inhibition of VEGFR-2 by quinoxaline derivatives can suppress tumor growth and metastasis by cutting off this blood supply.[3][4][5][6] The synthesized compounds can be evaluated for their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3][6]
Antimicrobial Applications:
The quinoxaline scaffold is also a promising framework for the development of new antimicrobial agents. These compounds can be designed to target various bacterial and fungal pathogens.
Experimental Protocols
The following protocols describe the synthesis of 5,8-disubstituted-2-methylquinoxaline derivatives via Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.
Protocol 1: Synthesis of 5,8-Diaryl-2-methylquinoxalines via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds between this compound and various arylboronic acids.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.2 mmol).
-
Add potassium carbonate (3.0 mmol), 1,4-dioxane (15 mL), and water (3 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 100 °C under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-5,8-diphenylquinoxaline | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5,8-bis(4-methoxyphenyl)-2-methylquinoxaline | 82 |
Protocol 2: Synthesis of N⁵,N⁸-Diaryl-2-methylquinoxaline-5,8-diamines via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination for the formation of C-N bonds between this compound and various anilines.
Reaction Scheme:
Materials:
-
This compound
-
Aniline derivative (e.g., aniline, 4-methoxyaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and BINAP (0.06 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (5 mL) and stir the mixture at room temperature for 10 minutes.
-
To a separate reaction vessel, add this compound (1.0 mmol), the desired aniline derivative (2.2 mmol), and sodium tert-butoxide (2.4 mmol).
-
Add the prepared catalyst solution to the reaction vessel under an argon atmosphere.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation:
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | N⁵,N⁸-Diphenyl-2-methylquinoxaline-5,8-diamine | 78 |
| 2 | 4-Methoxyaniline | N⁵,N⁸-bis(4-methoxyphenyl)-2-methylquinoxaline-5,8-diamine | 75 |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of novel derivatives.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway.
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 3. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Structure-Activity Relationship (SAR) of 5,8-Dibromo-2-methylquinoxaline Analogs as Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the structure-activity relationship (SAR) of a series of 5,8-dibromo-2-methylquinoxaline analogs as potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1). Quantitative data is presented in tabular format, and detailed experimental protocols for synthesis and biological evaluation are provided. Additionally, key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as MAP3K5, is a key upstream activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1] These pathways are activated in response to various cellular stresses, including oxidative stress, tumor necrosis factor-α (TNF-α), and Fas ligand.[2][3] Dysregulation of the ASK1 signaling cascade has been implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[4] Therefore, ASK1 has emerged as a promising therapeutic target for the development of novel inhibitors.
Quinoxaline derivatives have been identified as a versatile scaffold in medicinal chemistry, exhibiting a broad range of biological activities, including kinase inhibition.[5] Recent studies have focused on the development of substituted quinoxaline analogs as potent ASK1 inhibitors.[2] This application note specifically details the SAR of this compound analogs, highlighting key structural modifications that influence their inhibitory potency against ASK1.
Structure-Activity Relationship (SAR)
A series of this compound analogs were synthesized and evaluated for their inhibitory activity against ASK1. The core scaffold consists of a this compound moiety appended with a substituted triazolyl-pyridine group via a carboxamide linker. The SAR investigation focused on the impact of substituents on the quinoxaline ring.
Table 1: In Vitro ASK1 Inhibitory Activity of this compound Analogs. [2]
| Compound ID | R1 | R2 | IC50 (nM) |
| 26e | Br | Br | 30.17 |
| 26d | Br | H | >1000 |
| 26c | Cl | Cl | 75.34 |
| 26a | F | F | 150.21 |
| 26b | CH3 | CH3 | 70.89 |
| 26f | OCH3 | OCH3 | >1000 |
| 22 | H | NO2 | >1000 |
| 30 | \multicolumn{2}{c | }{Benzo-fused} | 72.45 |
IC50 values represent the concentration of the compound required to inhibit 50% of the ASK1 kinase activity.
The SAR data reveals several key insights:
-
Halogen Substitution: Dibromo substitution at the 5 and 8 positions of the quinoxaline ring (Compound 26e ) resulted in the most potent inhibitory activity (IC50 = 30.17 nM). Dichloro substitution (Compound 26c ) also conferred significant potency, while difluoro substitution (Compound 26a ) led to a decrease in activity. A single bromo substitution (Compound 26d ) was not well tolerated.
-
Methyl and Methoxy Substitution: Dimethyl substitution at the 5 and 8 positions (Compound 26b ) resulted in good inhibitory activity. In contrast, dimethoxy substitution (Compound 26f ) led to a significant loss of potency.
-
Other Substitutions: Introduction of a nitro group (Compound 22 ) or extending the aromatic system through benzo-fusion (Compound 30 ) did not yield potent inhibitors.
These findings underscore the critical role of the substituents on the quinoxaline ring in modulating the ASK1 inhibitory activity of this series of compounds. The potent activity of the 5,8-dibromo analog 26e makes it a promising lead for further drug development.
Signaling Pathway
The inhibitory action of the this compound analog 26e targets the ASK1 kinase within the cellular stress response pathway. By inhibiting ASK1, this compound effectively blocks the downstream activation of JNK and p38 MAP kinases, thereby mitigating the pro-inflammatory and apoptotic signals mediated by this cascade.
Caption: ASK1 Signaling Pathway Inhibition.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the target this compound analogs involves a multi-step process. A key intermediate is the this compound-x-carboxylic acid, which is then coupled with the appropriate amine-containing heterocyclic moiety.
Caption: General Synthetic Workflow.
Protocol for the Synthesis of this compound (Core Scaffold): [2]
-
To a solution of 3,6-dibromobenzene-1,2-diamine (1.0 eq) in a suitable solvent such as ethanol, add methylglyoxal (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Protocol for Amide Coupling to Synthesize Final Analogs (e.g., 26e): [2]
-
To a solution of the appropriate this compound-x-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine-containing heterocycle (e.g., 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine for compound 26e ) (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
ASK1 Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against ASK1 was determined using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[6][7][8]
Caption: ASK1 Kinase Assay Workflow.
Materials:
-
Recombinant human ASK1 enzyme
-
ASK1 substrate (e.g., inactive MKK6)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound solution or DMSO (for control).
-
Add 2 µL of a solution containing the ASK1 enzyme and its substrate in the assay buffer.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in assay buffer. The final ATP concentration should be close to its Km value for ASK1.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective ASK1 inhibitors. The SAR studies have clearly demonstrated that substitution at the 5 and 8 positions of the quinoxaline ring is a key determinant of inhibitory activity, with the 5,8-dibromo analog 26e exhibiting nanomolar potency. The provided protocols offer a robust framework for the synthesis and biological evaluation of this class of compounds, facilitating further optimization and development of novel therapeutics targeting the ASK1 signaling pathway.
References
- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. worldwide.promega.com [worldwide.promega.com]
Design and Synthesis of 5,8-diaryl-2-methylquinoxalines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design and synthesis of 5,8-diaryl-2-methylquinoxalines. This class of compounds holds significant interest in medicinal chemistry and materials science due to the versatile biological activities and photophysical properties of the quinoxaline core. The introduction of aryl groups at the 5 and 8 positions offers a valuable strategy for modulating these properties.
The synthetic approach outlined herein involves a two-step sequence: the synthesis of a key intermediate, 5,8-dibromo-2-methylquinoxaline, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the desired aryl moieties.
I. Synthetic Strategy
The overall synthetic pathway for the preparation of 5,8-diaryl-2-methylquinoxalines is depicted below. The synthesis commences with the cyclocondensation of 3,6-dibromo-1,2-phenylenediamine with methylglyoxal to yield the pivotal intermediate, this compound. This intermediate subsequently undergoes a double Suzuki-Miyaura cross-coupling reaction with various arylboronic acids to afford the target 5,8-diaryl-2-methylquinoxalines.
Application Notes and Protocols for 5,8-dibromo-2-methylquinoxaline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 5,8-dibromo-2-methylquinoxaline as a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below offer practical guidance for the synthesis and evaluation of derivatives based on this promising core structure.
Introduction
The quinoxaline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The di-bromo substitution at the 5 and 8 positions of the 2-methylquinoxaline core offers medicinal chemists two reactive handles for introducing molecular diversity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinoxaline nucleus to optimize biological activity, selectivity, and pharmacokinetic properties. Recent research has highlighted the potential of this specific scaffold in the development of potent kinase inhibitors.[1][3]
Application Note 1: A Scaffold for Potent ASK1 Inhibitors
Background: Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][3] Under conditions of cellular stress, such as oxidative stress, ASK1 is activated and subsequently activates downstream kinases like JNK and p38, leading to inflammation, apoptosis, and fibrosis.[1][3] Dysregulation of the ASK1 signaling pathway has been implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and non-alcoholic steatohepatitis (NASH).[1][3] Therefore, the inhibition of ASK1 is a promising therapeutic strategy for these conditions.
Biological Activity of a this compound Derivative: A recent study identified a potent small-molecule inhibitor of ASK1, compound 26e , which is a derivative of a this compound scaffold.[1][3] This compound demonstrated significant inhibitory activity against ASK1 in biochemical assays and showed promising effects in cell-based models of non-alcoholic fatty liver disease.[1][3]
Quantitative Data Summary
| Compound ID | Target | IC50 (nM) | Cell Line | Cellular Effect | Reference |
| 26e | ASK1 | 30.17 | LO2 (human liver cells) | Reduced lipid droplets, T-CHO, LDL, and TG content | [1][3] |
Signaling Pathway Diagram
Caption: The ASK1 signaling pathway and the point of intervention for this compound-based inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the this compound scaffold, which can be adapted from the synthesis of related quinoxaline derivatives.[1]
Materials:
-
4,7-dibromo-1,2-phenylenediamine
-
Methylglyoxal (40% in water)
-
Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 4,7-dibromo-1,2-phenylenediamine (1.0 eq) in THF, add methylglyoxal (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the diversification of the this compound scaffold at the 5- and/or 8-positions using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroaryl-boronic acid (1.1 eq for mono-substitution, 2.2 eq for di-substitution)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the synthesis of amino-substituted derivatives of this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq for mono-substitution, 2.5 eq for di-substitution)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos or another suitable phosphine ligand (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) or another suitable base (1.4 eq)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, followed by the this compound and the amine.
-
Heat the reaction mixture to 90-110 °C and stir for 16-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: In Vitro ASK1 Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of synthesized compounds against ASK1 kinase.
Materials:
-
Recombinant human ASK1 enzyme
-
ATP
-
Suitable kinase substrate (e.g., a peptide substrate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the ASK1 enzyme, and the test compound solution.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow Visualization
Caption: General workflow for the synthesis and screening of a library of bioactive compounds from the this compound scaffold.
Conclusion
This compound is a highly valuable and adaptable scaffold for medicinal chemistry research. Its di-bromo functionality allows for the straightforward introduction of a wide range of substituents through robust and well-established cross-coupling methodologies. The successful development of a potent ASK1 inhibitor based on this scaffold underscores its potential for generating novel kinase inhibitors and other targeted therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemical space accessible from this versatile starting material.
References
Application Notes and Protocols: Synthesis and Evaluation of Quoxaline Derivatives as Dual EGFR and COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and evaluation of quinoxaline derivatives as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). The following protocols are based on established methodologies and offer a framework for researchers in the field of medicinal chemistry and drug discovery.
Introduction
The overexpression of EGFR, a receptor tyrosine kinase, and COX-2, an enzyme involved in inflammation and pain, is implicated in the pathogenesis of various cancers.[1] Dual inhibition of both pathways presents a promising therapeutic strategy to overcome resistance and enhance anti-cancer efficacy. Quinoxaline derivatives have emerged as a versatile scaffold for the design of potent dual EGFR and COX-2 inhibitors.[2] This document outlines the synthetic procedures for key quinoxaline derivatives and the protocols for assessing their inhibitory activity against EGFR and COX-2.
Synthesis of Quinoxaline Derivatives
The synthesis of the target quinoxaline derivatives commences with the preparation of a key intermediate, 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide. This intermediate serves as a versatile building block for the synthesis of a library of derivatives through reactions with various aldehydes, ketones, and other reagents.[2]
Synthesis of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1)
This crucial starting material is synthesized from ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate by treatment with hydrazine hydrate.[2]
Protocol:
-
To a solution of ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (10 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1).
Synthesis of Target Quinoxaline Derivatives
The following protocols describe the synthesis of representative potent dual EGFR/COX-2 inhibitors.
Protocol:
-
A mixture of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1) (1 mmol), isatin (1 mmol), and 4-chloroacetophenone (1 mmol) in ethanol (20 mL) is refluxed for 8-10 hours in the presence of a catalytic amount of glacial acetic acid.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The solid is washed with ethanol and dried to afford the desired product 4a.
Protocol:
-
A mixture of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1) (1 mmol) and carbon disulfide (1.5 mmol) in ethanol (20 mL) containing potassium hydroxide (2 mmol) is refluxed for 12-16 hours.
-
The reaction is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield product 5.
Protocol:
-
A solution of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1) (1 mmol) and ethyl benzoylacetate (1.1 mmol) in dioxane (15 mL) is refluxed for 6-8 hours.[2]
-
The progress of the reaction is monitored by TLC.
-
After cooling, the precipitated solid is collected by filtration.
-
The product is washed with ethanol and dried to give compound 11.[2]
The synthesis of compound 13 involves a multi-step process starting from compound 5.
Protocol:
-
Step 1: Synthesis of 2-(methylthio)-5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1,3,4-oxadiazole: To a solution of compound 5 (1 mmol) in an appropriate solvent, add methyl iodide (1.2 mmol) and a suitable base (e.g., potassium carbonate). Stir the reaction at room temperature for 4-6 hours. Monitor by TLC. After completion, the product is isolated by extraction and purified by column chromatography.
-
Step 2: Synthesis of the final product (13): The methylthio-intermediate (1 mmol) is then reacted with 3-mercaptopropanoic acid (1.5 mmol) in a suitable solvent and base. The reaction mixture is heated and monitored by TLC. The final product is isolated and purified using appropriate chromatographic techniques.
Biological Evaluation Protocols
In Vitro EGFR Kinase Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the kinase activity of EGFR. A common method is a fluorescence-based assay that measures the amount of ADP produced.[3][4][5]
Protocol:
-
Prepare a reaction mixture containing EGFR kinase, ATP, and a suitable substrate in kinase assay buffer.
-
Add the test compounds at various concentrations to the reaction mixture in a 96-well plate. Include a positive control (a known EGFR inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add a detection reagent that converts ADP to a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).[3]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
In Vitro COX-1 and COX-2 Inhibition Assay
This assay evaluates the inhibitory potency and selectivity of the compounds against COX-1 and COX-2 isoforms. A common method is a colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.[6][7][8]
Protocol:
-
Prepare separate reaction mixtures for COX-1 and COX-2 containing the respective enzyme, heme, and a suitable buffer.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (a known COX inhibitor, e.g., celecoxib for COX-2) and a negative control (vehicle).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid (the substrate) and a probe that is converted to a fluorescent or colored product by the peroxidase activity.
-
Measure the absorbance or fluorescence at regular intervals using a plate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Data Presentation
The quantitative data for the most potent quinoxaline derivatives are summarized in the tables below for easy comparison.
Table 1: In Vitro EGFR and COX Inhibitory Activities of Selected Quinoxaline Derivatives
| Compound | EGFR IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
| 4a | 0.3 | >50 | 1.17 | >42.7 |
| 5 | 0.9 | >50 | 0.83 | >60.2 |
| 11 | 0.6 | 37.96 | 0.62 | 61.23 |
| 13 | 0.4 | 30.41 | 0.46 | 66.11 |
Data sourced from Ahmed et al., 2022.[9]
Table 2: In Vitro Anticancer Activity (IC50 in µM) of Selected Quinoxaline Derivatives
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| 4a | 3.21 | 4.54 | 3.87 |
| 5 | 4.12 | 3.98 | 4.25 |
| 11 | 1.23 | 0.81 | 2.15 |
| 13 | 2.91 | 1.56 | 0.98 |
Data sourced from Ahmed et al., 2022.[9]
Visualizations
Signaling Pathways
Caption: Dual inhibition of EGFR and COX-2 signaling pathways by quinoxaline derivatives.
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of quinoxaline derivatives.
General Synthetic Scheme
Caption: General synthetic routes to potent quinoxaline-based dual EGFR/COX-2 inhibitors.
References
- 1. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.3.3. In Vitro EGFR Inhibitory Assay [bio-protocol.org]
- 4. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]
- 5. rsc.org [rsc.org]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Applications of 5,8-dibromo-2-methylquinoxaline Derivatives in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5,8-dibromo-2-methylquinoxaline and its derivatives as building blocks in materials science, with a focus on organic electronics. While direct experimental protocols for the unsubstituted this compound are not extensively available in the reviewed literature, this guide leverages detailed procedures for structurally similar and relevant derivatives to provide representative protocols and application insights.
Application Note 1: Synthesis of Conjugated Polymers for Organic Light-Emitting Diodes (OLEDs)
This compound and its derivatives are valuable monomers for the synthesis of conjugated polymers used in the emissive layer of OLEDs. The quinoxaline unit, being electron-deficient, can be combined with electron-rich co-monomers to create donor-acceptor (D-A) copolymers with tunable optoelectronic properties. The bromine atoms at the 5 and 8 positions provide reactive sites for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling polymerization.
A key example is the synthesis of a fluorene and quinoxaline-based copolymer, where a derivative of this compound is used.[1][2] This copolymer, PFQ10, demonstrates blue photoluminescence, making it a candidate for blue-emitting OLEDs.[1][2]
Quantitative Data Summary: Properties of Quinoxaline-Based Polymers
The following table summarizes key properties of a representative quinoxaline-based copolymer synthesized for organic electronics applications.
| Property | Value | Reference |
| Monomer | 5,8-dibromo-6,7-difluoro-2-[(2-hexyldecyl)oxy]quinoxaline | [1] |
| Co-monomer | 9,9-dioctyl-9H-9-fluorene-2,7-bis(boronic acid pinacol ester) | [1] |
| Polymer Name | PFQ10 | [1][2] |
| Molecular Weight (Mn) | Up to 17.2 kDa | [1][2] |
| Dispersity (Đ) | 1.3 | [1][2] |
| Photoluminescence (PL) Max | 459 nm | [1][2] |
| Fluorescence Quantum Yield | 0.37 | [1][2] |
| Electroluminescence | Blue-green | [1] |
Experimental Protocol 1: Synthesis of a Fluorene and Quinoxaline-Based Copolymer (PFQ10) via Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of PFQ10, a copolymer of a 5,8-dibromoquinoxaline derivative and a fluorene derivative.[1]
Materials:
-
5,8-dibromo-6,7-difluoro-2-[(2-hexyldecyl)oxy]quinoxaline (Monomer 1)
-
9,9-dioctyl-9H-9-fluorene-2,7-bis(boronic acid pinacol ester) (Monomer 2)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous Toluene
-
2 M Potassium Carbonate (K₂CO₃) solution
-
Phase-transfer catalyst (e.g., Aliquat 336)
-
Deionized water
-
Dichloromethane (DCM)
-
Sodium Sulfate (Na₂SO₄)
-
n-hexane
-
Methanol
-
Schlenk flask and standard glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: To a Schlenk flask under a nitrogen atmosphere, add one equivalent of 5,8-dibromo-6,7-difluoro-2-[(2-hexyldecyl)oxy]quinoxaline and one equivalent of 9,9-dioctyl-9H-9-fluorene-2,7-bis(boronic acid pinacol ester).
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent and Base Addition: Add deaerated anhydrous toluene to achieve a monomer concentration of 0.04 mol/dm³. Subsequently, add a deaerated 2 M aqueous solution of K₂CO₃.
-
Phase-Transfer Catalyst: Add the phase-transfer catalyst.
-
Polymerization: Heat the reaction mixture to reflux for 24-70 hours.
-
Work-up: After cooling to room temperature, quench the reaction with deionized water and extract the polymer with dichloromethane.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Precipitation: Dissolve the crude product in a minimal amount of dichloromethane and precipitate by adding n-hexane to remove catalyst residues.
-
Final Purification: The resulting polymer can be further purified by dissolving it in a suitable solvent and precipitating it in methanol. The solid polymer is then collected by filtration and dried under vacuum.
Caption: Suzuki coupling polymerization workflow.
Application Note 2: Quinoxaline-Based Polymers in Organic Photovoltaics (OPVs)
Derivatives of 5,8-dibromo-quinoxaline are also employed in the synthesis of conjugated polymers for the active layer of organic solar cells. In this context, the quinoxaline moiety acts as an electron-accepting unit. When copolymerized with suitable electron-donating units, the resulting D-A polymers can exhibit broad absorption in the solar spectrum and appropriate energy levels for efficient charge separation and transport.
For instance, copolymers of a 6,7-difluoro-2,3-dihexylquinoxaline derivative with a benzodithiophene donor unit have been synthesized and tested in OPV devices.[3]
Quantitative Data Summary: Performance of Quinoxaline-Based Organic Solar Cells
The table below presents the performance characteristics of an organic solar cell device fabricated using a quinoxaline-based copolymer.
| Parameter | Value | Reference |
| Polymer | PBQxF | [3] |
| Acceptor | PC₇₁BM | [3] |
| Open-Circuit Voltage (V_oc) | 0.64 V | [3] |
| Short-Circuit Current Density (J_sc) | 1.58 mA/cm² | [3] |
| Fill Factor (FF) | 0.39 | [3] |
| Power Conversion Efficiency (PCE) | 0.39% | [3] |
Experimental Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the general steps for fabricating a bulk heterojunction organic solar cell using a quinoxaline-based polymer as the donor material.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Quinoxaline-based donor polymer (e.g., PBQxF)
-
Fullerene acceptor (e.g., PC₇₁BM)
-
Organic solvent for active layer (e.g., chlorobenzene or o-dichlorobenzene)
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Electron transport layer (ETL) material (optional, e.g., ZnO)
-
Metal for cathode (e.g., Al or Ca/Al)
-
Cleaning solvents (detergent, deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal according to the manufacturer's specifications.
-
Active Layer Preparation: Prepare a solution of the quinoxaline-based polymer and the fullerene acceptor in a 1:2 weight ratio in the chosen organic solvent. Stir the solution overnight to ensure complete dissolution.
-
Active Layer Deposition: Spin-coat the active layer solution onto the HTL. The spin-coating speed and time should be optimized to achieve the desired film thickness. Anneal the active layer to optimize its morphology.
-
Cathode Deposition: Deposit the metal cathode (e.g., 100 nm of Al) onto the active layer by thermal evaporation under high vacuum.
-
Device Encapsulation: Encapsulate the device to protect it from oxygen and moisture.
Caption: Generic OLED device structure.
References
Functionalization of the Methyl Group in 5,8-dibromo-2-methylquinoxaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical functionalization of the methyl group of 5,8-dibromo-2-methylquinoxaline. This compound serves as a versatile building block in medicinal chemistry and materials science. The protocols outlined below describe key transformations of the 2-methyl group into a bromomethyl, a carboxyl, and a carbaldehyde group, enabling further molecular elaborations.
Bromination of the Methyl Group
The introduction of a bromine atom onto the methyl group via radical bromination transforms it into a reactive electrophilic site, ideal for nucleophilic substitution reactions. This opens up pathways for the introduction of a wide variety of functional groups.
Experimental Protocol: Synthesis of 2-(bromomethyl)-5,8-dibromoquinoxaline
Objective: To synthesize 2-(bromomethyl)-5,8-dibromoquinoxaline via radical bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in carbon tetrachloride or acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (for CCl₄) or around 80°C (for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary:
| Starting Material | Product | Reagents | Solvent | Yield (%) | Reference |
| This compound | 2-(bromomethyl)-5,8-dibromoquinoxaline | NBS, AIBN/BPO | CCl₄ or CH₃CN | 60-80 (estimated) | Adapted from general bromination protocols |
Experimental Workflow:
Oxidation of the Methyl Group
Oxidation of the methyl group can lead to either the corresponding aldehyde or carboxylic acid, both of which are valuable functional handles for further synthetic transformations such as condensations, amide couplings, or esterifications.
Oxidation to 5,8-dibromoquinoxaline-2-carbaldehyde
Objective: To synthesize 5,8-dibromoquinoxaline-2-carbaldehyde by oxidizing the methyl group of this compound.
Materials:
-
This compound
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reflux condenser
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of dioxane and water.
-
Add selenium dioxide (1.1 eq) to the suspension.
-
Heat the mixture to reflux for 12-24 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction to room temperature and filter off the black selenium precipitate.
-
Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary:
| Starting Material | Product | Oxidizing Agent | Solvent | Yield (%) | Reference |
| This compound | 5,8-dibromoquinoxaline-2-carbaldehyde | SeO₂ | Dioxane/Water | 50-70 (estimated) | Adapted from general oxidation protocols |
Oxidation to 5,8-dibromoquinoxaline-2-carboxylic acid
Objective: To synthesize 5,8-dibromoquinoxaline-2-carboxylic acid from this compound.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
-
Magnetic stirrer with heating plate
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine.
-
Add a solution of potassium permanganate (3.0 eq) in water dropwise to the refluxing pyridine solution over a period of 2-3 hours.
-
Continue refluxing for an additional 4-6 hours until the purple color of permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Remove the pyridine from the filtrate under reduced pressure.
-
Dissolve the residue in water and treat with sodium bisulfite to destroy any remaining manganese dioxide.
-
Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the product.
Data Summary:
| Starting Material | Product | Oxidizing Agent | Solvent | Yield (%) | Reference |
| This compound | 5,8-dibromoquinoxaline-2-carboxylic acid | KMnO₄ | Pyridine/Water | 40-60 (estimated) | Adapted from general oxidation protocols |
Experimental Workflow for Oxidation:
Condensation Reactions
The methyl group of 2-methylquinoxaline is weakly acidic and can be deprotonated by a suitable base to form a carbanion, which can then react with various electrophiles, such as aldehydes, in a condensation reaction.
Protocol: Condensation with an Aromatic Aldehyde
Objective: To synthesize a styrylquinoxaline derivative via condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine or Acetic Anhydride
-
Toluene or Acetic Acid
-
Dean-Stark trap (for piperidine catalysis)
-
Magnetic stirrer with heating plate
-
Reflux condenser
Procedure (Piperidine catalysis):
-
To a solution of this compound (1.0 eq) and the aromatic aldehyde (1.2 eq) in toluene, add a catalytic amount of piperidine.
-
Heat the mixture to reflux using a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction by TLC. The reaction may take 12-24 hours.
-
After completion, cool the reaction mixture and wash with dilute HCl, followed by water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Procedure (Acetic Anhydride catalysis):
-
Mix this compound (1.0 eq) and the aromatic aldehyde (1.2 eq) in acetic anhydride.
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent.
Data Summary:
| Starting Materials | Product | Catalyst/Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound, Aromatic Aldehyde | 5,8-dibromo-2-styrylquinoxaline derivative | Piperidine/Toluene or Acetic Anhydride | 50-80 (estimated) | Adapted from general condensation protocols |
Logical Relationship for Condensation:
Disclaimer: The provided protocols are based on general procedures for similar compounds and may require optimization for the specific substrate, this compound. The presence of two electron-withdrawing bromine atoms may affect the reactivity of the methyl group and the overall reaction outcome. It is recommended to perform small-scale test reactions to determine the optimal conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for Creating Libraries of Quinoxaline Derivatives for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities, have established them as privileged structures in drug discovery. The generation of diverse quinoxaline libraries is a critical step in identifying novel therapeutic leads through high-throughput screening (HTS). These application notes provide detailed protocols for the synthesis of quinoxaline derivative libraries and their subsequent evaluation in a high-throughput kinase inhibition assay.
I. Synthesis of Quinoxaline Derivative Libraries
The most common and versatile method for synthesizing a library of quinoxaline derivatives is the condensation reaction between a diverse set of ortho-phenylenediamines and 1,2-dicarbonyl compounds. This approach allows for the introduction of a wide range of substituents at various positions of the quinoxaline core, leading to a structurally diverse library suitable for HTS.
Experimental Protocol: Parallel Synthesis of a Quinoxaline Library
This protocol outlines the parallel synthesis of a quinoxaline library in a 96-well plate format.
Materials:
-
Substituted ortho-phenylenediamines (1.0 mmol)
-
Substituted 1,2-dicarbonyl compounds (e.g., benzil derivatives) (1.0 mmol)
-
Ethanol (EtOH)
-
Glacial Acetic Acid
-
96-well reaction block
-
Magnetic stirrer plate and stir bars
-
Automated liquid handler (optional)
-
High-throughput purification system (e.g., mass-directed automated HPLC)
Procedure:
-
Preparation of Reactant Stock Solutions:
-
Prepare 1.0 M stock solutions of a diverse set of substituted ortho-phenylenediamines in ethanol.
-
Prepare 1.0 M stock solutions of a diverse set of substituted 1,2-dicarbonyl compounds in ethanol.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add a unique combination of an ortho-phenylenediamine stock solution (100 µL, 0.1 mmol) and a 1,2-dicarbonyl compound stock solution (100 µL, 0.1 mmol).
-
Add ethanol (800 µL) to each well to bring the total volume to 1.0 mL.
-
Add a catalytic amount of glacial acetic acid (5 µL) to each well.
-
-
Reaction:
-
Seal the reaction block and place it on a stirrer plate.
-
Heat the reaction mixture at 70-80 °C with stirring for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction block to room temperature.
-
The crude product mixtures can be directly subjected to high-throughput purification.
-
Utilize a mass-directed automated HPLC system for purification of the library. This allows for the isolation of the desired quinoxaline derivatives based on their molecular weight.
-
-
Compound Characterization and Storage:
-
Confirm the identity and purity of the purified compounds using LC-MS and ¹H NMR.
-
Accurately determine the concentration of each compound solution.
-
Store the library plates at -20 °C in a desiccated environment.
-
Data Presentation: Synthesis of a Representative Quinoxaline Library
The following table summarizes the synthesis of a small, representative library of quinoxaline derivatives, highlighting the diversity of achievable structures and the corresponding reaction yields.
| Entry | ortho-Phenylenediamine | 1,2-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | 1,2-Diaminobenzene | Benzil | 2,3-Diphenylquinoxaline | 4 | 92 |
| 2 | 4-Methyl-1,2-diaminobenzene | Benzil | 6-Methyl-2,3-diphenylquinoxaline | 5 | 88 |
| 3 | 4-Chloro-1,2-diaminobenzene | Benzil | 6-Chloro-2,3-diphenylquinoxaline | 6 | 85 |
| 4 | 1,2-Diaminobenzene | 4,4'-Dimethylbenzil | 2,3-Bis(4-methylphenyl)quinoxaline | 4 | 90 |
| 5 | 1,2-Diaminobenzene | 4,4'-Dichlorobenzil | 2,3-Bis(4-chlorophenyl)quinoxaline | 6 | 82 |
| 6 | 4,5-Dimethyl-1,2-diaminobenzene | Benzil | 6,7-Dimethyl-2,3-diphenylquinoxaline | 5 | 91 |
Visualization: Synthetic Workflow for Quinoxaline Library Generation
Caption: Workflow for the parallel synthesis and purification of a quinoxaline library.
II. High-Throughput Screening of Quinoxaline Libraries
Quinoxaline derivatives have shown significant activity as kinase inhibitors.[1] The following protocol describes a high-throughput screening assay to identify inhibitors of a specific protein kinase from the synthesized quinoxaline library.
Experimental Protocol: Kinase Inhibitor High-Throughput Screening Assay
This protocol is a generic, fluorescence-based assay that measures the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.
Materials:
-
Synthesized quinoxaline library (10 mM in DMSO)
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Staurosporine (positive control inhibitor)
-
DMSO (negative control)
-
384-well, white, flat-bottom plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound from the quinoxaline library stock plate to the 384-well assay plates.
-
The final concentration of the compounds in the assay will typically be in the range of 1-20 µM.
-
Include wells with staurosporine (positive control for inhibition) and DMSO (negative control, 0% inhibition).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in the assay buffer.
-
Prepare an ATP solution in the assay buffer.
-
To each well of the assay plate containing the compounds, add the kinase/substrate mix (e.g., 5 µL).
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to each well.
-
Incubate the reaction at room temperature for 1 hour.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal of each well using a plate reader.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50%).
-
Perform dose-response experiments for the hit compounds to determine their IC₅₀ values.
-
Data Presentation: High-Throughput Screening Results
The following table presents representative data from a high-throughput screen of a quinoxaline library against a target kinase.
| Compound ID | % Inhibition at 10 µM | IC₅₀ (µM) |
| QX-001 | 8.2 | > 50 |
| QX-002 | 95.1 | 0.25 |
| QX-003 | 12.5 | > 50 |
| QX-004 | 78.9 | 1.1 |
| QX-005 | 4.3 | > 50 |
| QX-006 | 88.6 | 0.5 |
| Controls | ||
| Staurosporine | 98.5 | 0.01 |
| DMSO | 0 | - |
| Assay Quality | Z'-factor = 0.85 |
Visualization: High-Throughput Screening Workflow
Caption: Workflow for a high-throughput kinase inhibitor screen.
III. Signaling Pathway Analysis
Quinoxaline derivatives have been identified as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[2] Understanding the mechanism of action of hit compounds requires knowledge of these pathways.
Visualization: The PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a quinoxaline derivative.
References
Safety Operating Guide
Navigating the Safe Handling of 5,8-dibromo-2-methylquinoxaline: A Comprehensive Guide
Personal Protective Equipment (PPE): A Multi-Laden Approach
Given the potential hazards associated with quinoxaline derivatives and brominated aromatic compounds, which can include skin, eye, and respiratory irritation, a comprehensive PPE strategy is crucial. The following table summarizes the recommended personal protective equipment for handling 5,8-dibromo-2-methylquinoxaline.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles or a face shield | Must be worn at all times in the laboratory. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, especially after direct contact with the compound. |
| Body | Laboratory coat | A flame-retardant lab coat should be worn and kept fastened to protect against splashes and spills. |
| Respiratory | Use in a well-ventilated area or fume hood | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for operations with the potential to generate dust or aerosols, or if working outside of a fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound minimizes the risk of exposure and contamination. The following step-by-step operational plan outlines the key stages of its laboratory lifecycle.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the compound's identity and hazard information.
2. Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Use dedicated spatulas and glassware to avoid cross-contamination.
-
Avoid the formation of dust and aerosols. If the compound is a solid, handle it gently.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
3. Spill Management:
-
In the event of a small spill, carefully absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Disposal:
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[1]
-
Do not dispose of this compound down the drain.
Experimental Protocol: Synthesis of a Related Compound
While a specific experimental protocol for this compound was not found, the following is a representative synthesis of a related compound, 5-bromo-8-methylquinoxaline, which can provide insights into the types of reagents and conditions that may be involved in its handling:
-
Reaction: 5-Methylquinoxaline is dissolved in acetonitrile at room temperature. N-bromosuccinimide is then added to the solution.
-
Conditions: The reaction mixture is stirred at 60°C for 16 hours.
-
Work-up: After cooling, the mixture is concentrated, diluted with ethyl acetate, and filtered. The filtrate is washed with brine, dried, and the solvent is removed to yield the product.
This example illustrates the use of a brominating agent (N-bromosuccinimide) and organic solvents, reinforcing the need for the PPE and handling precautions outlined above.
Visualizing the Workflow: Safe Handling and Disposal
To provide a clear, at-a-glance overview of the safe handling and disposal process, the following workflow diagram has been created using the DOT language.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
